molecular formula C13H11NO2 B1610706 Methyl 2-Phenylisonicotinate CAS No. 4634-14-4

Methyl 2-Phenylisonicotinate

Cat. No.: B1610706
CAS No.: 4634-14-4
M. Wt: 213.23 g/mol
InChI Key: PKPOOQVXKJROPY-UHFFFAOYSA-N
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Description

Methyl 2-Phenylisonicotinate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-phenylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOOQVXKJROPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479524
Record name Methyl 2-Phenylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4634-14-4
Record name Methyl 2-Phenylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-Phenylisonicotinate (CAS 4634-14-4): Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-Phenylisonicotinate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The guide details its chemical and physical properties, offers predictive insights into its spectroscopic profile, and outlines a robust, field-proven protocol for its synthesis. As a Senior Application Scientist, this whitepaper is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers and drug development professionals to effectively utilize this compound in their discovery workflows. We will explore its reactivity, potential applications derived from its unique phenyl-pyridine scaffold, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl ester at the 4-position (the iso-position). This arrangement provides a rigid, aromatic scaffold with a key functional handle for further chemical modification.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value
CAS Number 4634-14-4[1][2][3][4][5]
IUPAC Name methyl 2-phenylpyridine-4-carboxylate[4][5]
Molecular Formula C₁₃H₁₁NO₂[1][3][4]
Molecular Weight 213.23 g/mol [1][2][4]
Synonyms 2-PHENYL-ISONICOTINIC ACID METHYL ESTER[1][4][6]
SMILES COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2[1][4]

| InChIKey | PKPOOQVXKJROPY-UHFFFAOYSA-N[4][5] |

Table 2: Physicochemical Properties

Property Value Reference
Boiling Point 354.8 °C at 760 mmHg [3]
Density 1.15 g/cm³ [3]
Flash Point 168.4 °C [3]

| Storage | Sealed in dry, 2-8°C |[1] |

Table 3: Computed Properties for Drug Discovery These values are computationally derived and provide a preliminary assessment of the molecule's drug-like properties according to Lipinski's Rule of Five.

Property Value Significance
LogP (Octanol/Water) 2.5 - 2.7[1][4][5] Indicates good membrane permeability.
Topological Polar Surface Area (TPSA) 39.2 Ų[1][4] Suggests good oral bioavailability.
Hydrogen Bond Donors 0[1][4] Adheres to drug-like criteria.
Hydrogen Bond Acceptors 3[1][4] Adheres to drug-like criteria.

| Rotatable Bonds | 2-3[1][4][5] | Low number suggests conformational rigidity. |

Spectroscopic Characterization (Predicted)

While commercial suppliers can provide lot-specific analytical data such as NMR, LC-MS, and HPLC upon request, this section details the expected spectroscopic signatures based on the molecule's structure.[7] This predictive analysis is fundamental for researchers to verify the identity and purity of the compound post-synthesis or upon receipt.

Caption: Predicted proton environments and chemical shifts.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester and the two aromatic systems. The methyl protons (-OCH₃) should appear as a sharp singlet around 3.9-4.0 ppm. The five protons of the phenyl ring will likely appear as a complex multiplet between 7.4 and 8.1 ppm. The three protons on the pyridine ring will be downfield due to the electron-withdrawing effect of the nitrogen atom and ester group, appearing between 7.8 and 8.8 ppm with characteristic doublet and doublet-of-doublets splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 11 unique signals (accounting for symmetry in the phenyl group). Key signals include the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and nine distinct aromatic carbons between ~120 and 155 ppm.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a strong molecular ion (M⁺) peak at m/z = 213. Key fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃, M-31) or the carbomethoxy group (•COOCH₃, M-59).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the ester at approximately 1720-1730 cm⁻¹. Other significant peaks will include C=C and C=N stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and C-O stretching from the ester group around 1250-1300 cm⁻¹.

Synthesis and Purification

Core Rationale: The most direct and industrially scalable synthesis of this compound is via a Fischer-Speier esterification of its corresponding carboxylic acid, 2-Phenylisonicotinic acid.[8] This acid-catalyzed reaction uses an excess of methanol as both a reagent and a solvent, driving the equilibrium towards the product. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is critical for protonating the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Caption: Fischer-Speier esterification synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Phenylisonicotinic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Phenylisonicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality Note: The slow addition of acid prevents an excessive exotherm.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. The addition to ice controls the heat generated during neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Potential Applications

The utility of this compound in research stems from its identity as a heterocyclic building block.[2] The phenyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The methyl ester provides a versatile handle for further synthetic transformations.

potential_reactions cluster_derivatives Potential Derivatives start Methyl 2-Phenylisonicotinate acid 2-Phenylisonicotinic Acid start->acid Hydrolysis (LiOH or NaOH) amide Amide Library (R-NH₂) acid->amide Amide Coupling (EDC, HOBt)

Caption: Key derivatization pathways for drug discovery.

  • Drug Discovery: The ester can be readily hydrolyzed back to the carboxylic acid.[9] This acid is a crucial intermediate for creating libraries of amide derivatives via coupling reactions with various amines. Such libraries are fundamental in structure-activity relationship (SAR) studies to optimize lead compounds. The introduction of a methyl group is a known strategy in drug design to modulate physicochemical and pharmacokinetic properties.[10]

  • Materials Science: The rigid, planar structure of the phenyl-pyridine core makes it a candidate for incorporation into organic electronic materials, such as ligands for metal-organic frameworks (MOFs) or components of organic light-emitting diodes (OLEDs).

Safety and Handling

It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[11] Therefore, this compound should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves when handling this compound.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[1]

Conclusion

This compound (CAS 4634-14-4) is a valuable research chemical whose full potential is yet to be explored. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for discovery campaigns. The phenyl-pyridine core offers a robust scaffold for medicinal chemistry, while the methyl ester provides the necessary functionality for library synthesis and SAR exploration. By following the protocols and understanding the properties outlined in this guide, researchers are well-equipped to incorporate this compound into their workflows safely and effectively.

References

An In-depth Technical Guide to Methyl 2-phenylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Phenylpyridine Scaffold

The 2-phenylpyridine motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenyl substituent, make it a cornerstone for the design of a diverse array of functional molecules. In drug discovery, this core is found in compounds targeting a wide range of biological pathways, including but not limited to, antiviral, anticancer, and anti-inflammatory agents.[1] In materials science, the photophysical properties of 2-phenylpyridine derivatives have been harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This guide focuses on a key derivative, Methyl 2-phenylpyridine-4-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers and drug development professionals.

Molecular Overview and Physicochemical Properties

Methyl 2-phenylpyridine-4-carboxylate, also known as Methyl 2-phenylisonicotinate, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl carboxylate group at the 4-position.

Chemical Structure

The structural representation of Methyl 2-phenylpyridine-4-carboxylate is depicted below.

Borono-Minisci_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Methyl_isonicotinate Methyl isonicotinate Reagents Ammonium persulfate, AgNO3 (cat.), Zn(OTf)2 (cat.) Phenylboronic_acid Phenylboronic acid Product Methyl 2-phenylpyridine-4-carboxylate Reagents->Product Solvent H2O / CH2Cl2 Conditions Room Temperature, 4h One-Pot_Synthesis cluster_start Starting Material cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification cluster_product Product Phenylpyridine 2-Phenylpyridine Step1_reagents 1. Tf2O, DCM, -78°C 2. PPh3 3. NEt3 Phenylpyridine->Step1_reagents Step2_reagents 1. FeCl2 (cat.), CO2 2. ZnEt2, TMEDA, DMA Step1_reagents->Step2_reagents Step3_reagents TMSCHN2, Et2O/MeOH Step2_reagents->Step3_reagents Product Methyl 2-phenylpyridine-4-carboxylate Step3_reagents->Product

References

An In-depth Technical Guide to 2-Phenyl-Isonicotinic Acid Methyl Ester: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-phenyl-isonicotinic acid methyl ester, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. By synthesizing chemical principles with practical insights, this document will delve into the molecule's structure, synthesis, characterization, and potential biological significance, offering a foundational resource for its further exploration.

Introduction: The Significance of the 2-Phenylpyridine-4-Carboxylate Scaffold

The 2-phenyl-isonicotinic acid methyl ester, also known as methyl 2-phenylisonicotinate or methyl 2-phenylpyridine-4-carboxylate, belongs to a class of compounds characterized by a phenyl group substituted at the 2-position of a pyridine-4-carboxylic acid ester. The pyridine core is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and bioactive molecules[1][2]. The introduction of a phenyl group at the 2-position creates a biaryl structure, which can significantly influence the molecule's conformational properties and its interactions with biological targets. The ester functionality at the 4-position provides a handle for further chemical modification and can modulate the compound's pharmacokinetic properties. This unique combination of structural features makes 2-phenyl-isonicotinic acid methyl ester and its derivatives compelling candidates for investigation in various therapeutic areas.

Physicochemical Properties and Structural Elucidation

2-Phenyl-isonicotinic acid methyl ester is a solid at room temperature with a reported melting point of 90°C and a boiling point of 115-125°C at a pressure of 0.005 Torr[3][4]. Its molecular formula is C₁₃H₁₁NO₂, corresponding to a molecular weight of 213.23 g/mol [5][6].

PropertyValueSource
CAS Number 4634-14-4[5][6]
Molecular Formula C₁₃H₁₁NO₂[5][6]
Molecular Weight 213.23 g/mol [5][6]
Melting Point 90 °C[3]
Boiling Point 115-125 °C (at 0.005 Torr)[3]
IUPAC Name methyl 2-phenylpyridine-4-carboxylate[5]

Structural Characterization:

The structural confirmation of 2-phenyl-isonicotinic acid methyl ester relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[7][8][9].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as a characteristic singlet for the methyl ester protons. The chemical shifts and coupling patterns of the pyridine protons would be indicative of the 2,4-disubstitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands in the IR spectrum would include a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹, and characteristic peaks for C-H and C=C stretching and bending vibrations of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons (phenyl and pyridine rings), singlet for methyl ester protons.
¹³C NMR Resonances for all 13 carbons, including the ester carbonyl.
**IR (cm⁻¹) **~1720-1740 (C=O stretch), aromatic C-H and C=C vibrations.
Mass Spec (m/z) Molecular ion peak at ~213.

Synthesis of 2-Phenyl-Isonicotinic Acid Methyl Ester

The synthesis of 2-phenyl-isonicotinic acid methyl ester is most efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the 2-phenylpyridine core, followed by an esterification of the carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for creating biaryl systems[10][11][12][13]. In this step, a suitable 2-halopyridine-4-carboxylic acid derivative is coupled with phenylboronic acid. Methyl 2-chloroisonicotinate is a common starting material.

Suzuki_Miyaura_Coupling Start Methyl 2-chloroisonicotinate + Phenylboronic acid Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add methyl 2-chloroisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Step 2: Fischer-Speier Esterification (Alternative Route)

An alternative approach involves first synthesizing 2-phenyl-isonicotinic acid via Suzuki coupling of 2-chloro-isonicotinic acid with phenylboronic acid, followed by esterification. The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst[14][15][16][17][18].

Fischer_Esterification Start 2-Phenyl-isonicotinic acid + Methanol Reaction Fischer Esterification (Reflux) Start->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow for the Fischer-Speier esterification.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-phenyl-isonicotinic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can then be purified by column chromatography or recrystallization.

Potential Biological Activities and Applications

While specific biological data for 2-phenyl-isonicotinic acid methyl ester is not extensively reported in publicly available literature, the isonicotinic acid scaffold and its derivatives have shown a wide range of biological activities, suggesting potential avenues for investigation.

Anti-inflammatory Potential

Isonicotinic acid derivatives have been explored for their anti-inflammatory properties[1][19][20]. The mechanism of action for some of these compounds is thought to involve the inhibition of inflammatory mediators. Given the structural similarities, 2-phenyl-isonicotinic acid methyl ester could be a candidate for screening in anti-inflammatory assays.

Antimicrobial and Antiviral Activity

The isonicotinic acid hydrazide core is famously present in isoniazid, a frontline drug for the treatment of tuberculosis[21][22]. Various other derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities[23][24][25]. The 2-phenyl substitution could modulate these activities, making the title compound a subject of interest for antimicrobial screening.

Cytotoxicity and Anticancer Research

Many heterocyclic compounds containing pyridine and biaryl motifs are investigated for their cytotoxic effects against various cancer cell lines[26][27][28][29][30]. The planar structure of the 2-phenylpyridine core could allow for intercalation with DNA or interaction with enzyme active sites, suggesting a potential for anticancer activity.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a key feature in many enzyme inhibitors[2][31][32][33]. The specific substitution pattern of 2-phenyl-isonicotinic acid methyl ester could make it a candidate for screening against various enzyme targets, such as kinases or proteases, which are often implicated in disease pathways.

Biological_Screening Compound 2-Phenyl-isonicotinic acid methyl ester Screening Biological Screening Compound->Screening AntiInflammatory Anti-inflammatory Assays Screening->AntiInflammatory Antimicrobial Antimicrobial Assays Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Screening->Cytotoxicity Enzyme Enzyme Inhibition Assays Screening->Enzyme

Caption: Hypothetical biological screening cascade.

Safety and Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[36].

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection[3].

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[34].

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

2-Phenyl-isonicotinic acid methyl ester is a readily synthesizable compound with a chemical scaffold that holds significant potential for applications in drug discovery and materials science. Its synthesis via established methods like the Suzuki-Miyaura coupling and Fischer esterification makes it accessible for further research. While its biological profile is not yet fully elucidated, the known activities of related isonicotinic acid derivatives provide a strong rationale for its investigation as a potential anti-inflammatory, antimicrobial, or anticancer agent. This technical guide serves as a foundational resource to encourage and facilitate further exploration of this promising molecule.

References

Methyl 2-Phenylisonicotinate: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 2-Phenylisonicotinate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental chemical data, proven experimental protocols, and a survey of potential applications to facilitate its use in a laboratory setting.

Introduction: The 2-Phenylpyridine-4-Carboxylate Scaffold

This compound (CAS No. 4634-14-4) belongs to the family of 2-phenylpyridine carboxylic acid derivatives. This structural motif is of high interest in modern synthetic chemistry due to its prevalence in biologically active compounds and functional materials. The pyridine ring acts as a versatile scaffold, and the presence of a phenyl group at the 2-position, coupled with a methyl ester at the 4-position, offers distinct electronic and steric properties that can be exploited in molecular design.

The inherent reactivity of the pyridine ring and the potential for modification of both the phenyl and ester moieties make this compound a valuable starting material for the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities, highlighting the importance of this core structure in the development of novel therapeutic agents and agrochemicals.[1][2]

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is critical for its effective use in research. Key identifiers and computed properties are summarized below.

PropertyValueSource(s)
CAS Number 4634-14-4[PubChem][3], [ChemScene][4]
Molecular Formula C₁₃H₁₁NO₂[PubChem][3]
Molecular Weight 213.23 g/mol [PubChem][3]
IUPAC Name methyl 2-phenylpyridine-4-carboxylate[PubChem][3]
SMILES COC(=O)C1=CC(=NC=C1)C2=CC=CC=C2[PubChem][3]
Topological Polar Surface Area 39.2 Ų[PubChem][3]
LogP (Computed) 2.5352[ChemScene][4]
Appearance Typically an off-white to yellow solidGeneral Supplier Data

Sourcing and Procurement for Research

The quality and purity of starting materials are paramount for reproducible and reliable experimental outcomes. This compound is available from several reputable chemical suppliers who cater to the research and development community. When selecting a supplier, it is crucial to consider the provided analytical data, such as certificates of analysis (CoA) that verify purity and identity.

Table of Representative Suppliers:

SupplierTypical PurityAvailable QuantitiesNotes
ChemScene≥95%Gram scaleProvides basic physicochemical data.[4]
BLD PharmResearch GradeCustomOffers access to analytical documentation (NMR, HPLC, etc.).[5]
CymitQuimica≥95%mg to gram scaleDistributes for Apollo Scientific.[6]
SynQuest LaboratoriesResearch GradeCustomProvides MDL number for easy cross-referencing.[7]

Note: All listed products are intended for research use only.[4][6] Researchers should always consult the safety data sheet (SDS) provided by the supplier prior to handling the compound.

Synthesis Methodology: A Representative Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is widely utilized for the formation of C-C bonds between sp²-hybridized carbons and is known for its high tolerance of various functional groups and relatively mild reaction conditions.

The logical synthetic pathway involves the coupling of a halogenated methyl isonicotinate with phenylboronic acid. Methyl 2-chloroisonicotinate is a common and reactive starting material for this purpose.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_reagents Reaction Conditions Reactant1 Methyl 2-chloroisonicotinate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product This compound Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Phenylboronic Acid Reactant2->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/Water)

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and specific reagent batches.

Reagents and Materials:

  • Methyl 2-chloroisonicotinate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask, add Methyl 2-chloroisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased material. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Expected Data Output Sample This compound (Synthesized or Purchased) HPLC HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR HPLC_Data Chromatogram with >95% Peak Area HPLC->HPLC_Data MS_Data Mass Spectrum with [M+H]⁺ at m/z ≈ 214.08 MS->MS_Data NMR_Data ¹H and ¹³C Spectra Consistent with Structure NMR->NMR_Data Final Verified Compound Identity & Purity HPLC_Data->Final MS_Data->Final NMR_Data->Final

Caption: Standard analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the compound.

  • Typical Method: A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid as a modifier) is effective. Detection is typically performed with a UV detector at a wavelength around 254 nm.

  • Expected Result: A high-purity sample (>95%) will show a single major peak in the chromatogram.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Typical Method: Electrospray Ionization (ESI) is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Result: For this compound (C₁₃H₁₁NO₂), the primary ion observed in positive ion mode will be the protonated molecule [M+H]⁺, with an expected m/z of approximately 214.08. The exact mass is 213.0790.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenyl and pyridine rings (typically in the 7.0-8.8 ppm region) and a singlet for the methyl ester protons (typically around 3.9-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 unique carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm) and the various aromatic carbons.

  • Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment (e.g., a 3H singlet for the methyl group). Two-dimensional NMR experiments like COSY and HMBC can be used to confirm the connectivity of the atoms.[1]

Applications in Research and Drug Discovery

While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, the broader class of phenyl-pyridine and phenyl-quinoline carboxylic acid derivatives has demonstrated significant potential in several therapeutic areas. This compound serves as a key intermediate for accessing these more complex and biologically active molecules.

Potential Research Areas:

  • Oncology: Phenyl-pyridine carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selective cytotoxicity towards cancer cells.[8] The scaffold can be elaborated to develop inhibitors of key cancer-related enzymes, such as histone deacetylases (HDACs).

  • Infectious Diseases: The pyridine core is a well-established pharmacophore in antimicrobial agents. Derivatives of the 2-phenylpyridine structure have shown promise as antibacterial and antifungal compounds.[1][2]

  • Inflammation: By modifying the core structure, it is possible to design molecules that target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

  • Agrochemicals: The 2-phenylpyridine motif is present in various commercial pesticides, including insecticides and fungicides. This compound provides a starting point for the synthesis of novel crop protection agents.

The value of this compound lies in its utility as a molecular scaffold. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in other transformations. The phenyl and pyridine rings can also be further functionalized to explore structure-activity relationships (SAR) in a drug discovery campaign.

Conclusion

This compound is a versatile and valuable chemical building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the established biological relevance of its derivatives make it an attractive starting point for the development of novel compounds. By adhering to rigorous analytical characterization and leveraging the synthetic handles present in the molecule, researchers can effectively utilize this compound to advance their scientific objectives.

References

Spectroscopic Characterization of Methyl 2-Phenylisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-phenylisonicotinate, a pyridine derivative with the chemical formula C₁₃H₁₁NO₂, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structural architecture, featuring a phenyl group and a methyl ester moiety on a pyridine core, suggests potential applications as a versatile building block in the synthesis of more complex molecular entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions.

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2--Phenylisonicotinate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust and predictive analysis. This approach mirrors the common scientific practice of structural elucidation for novel or sparsely characterized compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing the distinct chemical environments of its constituent atoms.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The following sections will delve into the predicted spectroscopic data for this molecule, providing a detailed interpretation of the expected signals and the underlying principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7Doublet1HH6Deshielded by the adjacent nitrogen and the anisotropic effect of the phenyl ring.
~8.0Singlet1HH3Singlet due to no adjacent protons.
~7.8Doublet1HH5Coupled to H6.
~7.6-7.4Multiplet5HPhenyl ProtonsThe protons of the phenyl ring will appear as a complex multiplet.
~3.9Singlet3HOCH₃Methyl ester protons are typically found in this region and appear as a singlet.

Expert Insights & Experimental Protocol

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules as it is a good solvent and its residual proton peak at 7.26 ppm does not typically interfere with the aromatic region of interest.[3]

  • Acquisition Parameters: A standard ¹H NMR experiment on a 400 MHz spectrometer would be sufficient to resolve the expected signals. A pulse repetition time of 30 seconds is often used to ensure full relaxation of the protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester.
~158C2Carbon attached to the phenyl group, deshielded by the nitrogen and the phenyl ring.
~150C6Deshielded by the adjacent nitrogen.
~140C4Quaternary carbon attached to the ester group.
~138C1'Quaternary carbon of the phenyl ring attached to the pyridine.
~130-128Phenyl CHCarbons of the phenyl ring.
~125C5Pyridine ring carbon.
~122C3Pyridine ring carbon.
~53OCH₃Methyl ester carbon.

Expert Insights & Experimental Protocol

  • Proton Decoupling: A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum of singlets, simplifying the interpretation.[5]

  • DEPT Analysis: To aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups.

Figure 2: NMR Spectroscopy Workflow Sample Sample Preparation (Dissolve in CDCl3) H1_NMR 1H NMR Acquisition (400 MHz) Sample->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz) Sample->C13_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Data_Processing DEPT DEPT-135/90 C13_NMR->DEPT DEPT->Data_Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) Data_Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₃)
~1725StrongC=O Stretch (Ester)
~1600, ~1580, ~1470Medium-StrongC=C and C=N Ring Stretching (Pyridine and Phenyl)
~1250StrongC-O Stretch (Ester)
~750, ~700StrongC-H Out-of-plane Bending (Aromatic)

Expert Insights & Experimental Protocol

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Alternatively, if the sample is soluble, a spectrum can be obtained from a solution in a solvent like chloroform, though solvent peaks will be present.[6]

  • Interpretation: The most diagnostic peak will be the strong carbonyl (C=O) stretch of the ester group around 1725 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring stretching vibrations confirm the aromatic nature of the compound.[7] The region below 1500 cm⁻¹ is the "fingerprint region" and can be complex, but the strong out-of-plane bending bands are often useful for confirming the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

m/z (mass-to-charge ratio)Relative IntensityAssignment
213High[M]⁺ (Molecular Ion)
182Moderate[M - OCH₃]⁺
154Moderate[M - COOCH₃]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Expert Insights & Experimental Protocol

  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

  • Fragmentation Pattern: The molecular ion peak at m/z 213 would confirm the molecular weight of the compound.[1] The fragmentation is expected to proceed via the loss of the methoxy group (-OCH₃) to give a fragment at m/z 182, or the entire methyl ester group (-COOCH₃) to give a fragment at m/z 154. The presence of a strong peak at m/z 77 is characteristic of a phenyl group.

Figure 3: Predicted EI-MS Fragmentation of this compound M [M]+. m/z = 213 M_minus_OCH3 [M - OCH3]+ m/z = 182 M->M_minus_OCH3 - .OCH3 M_minus_COOCH3 [M - COOCH3]+ m/z = 154 M->M_minus_COOCH3 - .COOCH3 Phenyl [C6H5]+ m/z = 77 M_minus_COOCH3->Phenyl - C5H4N

Caption: A plausible fragmentation pathway for this compound under Electron Ionization.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we have constructed a comprehensive spectroscopic profile that can serve as a valuable reference for researchers working with this compound. The presented data, interpretations, and experimental considerations are designed to aid in the unambiguous identification and characterization of this compound, thereby facilitating its application in drug discovery and materials science.

References

An In-Depth Technical Guide to the Potential Research Uses of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-phenylisonicotinate, a heterocyclic compound featuring a phenyl group appended to a pyridine-4-carboxylate core, represents a versatile and underexplored scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential as a valuable building block for the discovery of novel therapeutic agents and functional materials. Drawing upon extensive literature analysis of structurally related compounds, this document outlines potential research applications in oncology, inflammation, and neurobiology, supported by detailed theoretical frameworks and actionable experimental protocols. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their research endeavors.

Introduction: The 2-Phenylpyridine Scaffold - A Privileged Motif in Drug Discovery

The 2-phenylpyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, unrelated biological targets with high affinity. This versatility stems from its unique combination of a planar, aromatic phenyl ring capable of engaging in π-stacking and hydrophobic interactions, and a nitrogen-containing pyridine ring that can act as a hydrogen bond acceptor and a coordination site for metal ions. This compound (Figure 1) is a fundamental representation of this scaffold, offering a reactive "handle" for further chemical elaboration through its methyl ester functionality.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.[1]

This guide will delve into the synthetic accessibility of this compound, its key physicochemical properties, and extrapolate its potential research applications based on the known biological activities of more complex molecules incorporating the 2-phenylpyridine core.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physicochemical properties is paramount for its application in research. Table 1 summarizes the key computed properties of this compound.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
CAS Number 4634-14-4
XLogP3 2.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 39.2 Ų

While experimental spectroscopic data for this compound is not extensively published, a predicted analysis based on its structure and data from analogous compounds provides a reliable guide for its characterization (Table 2).

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR * ~8.7-8.9 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen. * ~7.8-8.0 ppm (d, 1H): Proton on the pyridine ring ortho to the phenyl group. * ~7.4-7.6 ppm (m, 5H): Protons of the phenyl ring. * ~7.2-7.3 ppm (dd, 1H): Remaining proton on the pyridine ring. * ~3.9 ppm (s, 3H): Protons of the methyl ester group.
¹³C NMR * ~165-167 ppm: Carbonyl carbon of the ester. * ~155-158 ppm: Quaternary carbon of the pyridine ring attached to the phenyl group. * ~148-150 ppm: Carbon of the pyridine ring ortho to the nitrogen. * ~138-140 ppm: Quaternary carbon of the phenyl ring attached to the pyridine ring. * ~128-130 ppm: Carbons of the phenyl ring. * ~120-125 ppm: Carbons of the pyridine ring. * ~52-54 ppm: Methyl carbon of the ester.
IR (cm⁻¹) * ~3100-3000: Aromatic C-H stretch. * ~2950: Aliphatic C-H stretch (methyl group). * ~1720-1730: C=O stretch (ester). * ~1600, 1580, 1450: C=C and C=N stretching vibrations of the aromatic rings. * ~1250-1300: C-O stretch (ester).
Mass Spec (m/z) * 213 [M]⁺: Molecular ion peak. * 182 [M - OCH₃]⁺: Fragment corresponding to the loss of the methoxy group. * 154 [M - COOCH₃]⁺: Fragment corresponding to the loss of the carbomethoxy group.

Synthetic Pathways: Accessing the 2-Phenylpyridine Core

The synthesis of this compound is readily achievable through modern cross-coupling methodologies, which are fundamental to the construction of biaryl and heteroaryl-aryl bonds. The most common and efficient approaches involve palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this would involve the reaction of a halogenated methyl isonicotinate with phenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 Methyl 2-chloroisonicotinate Product This compound Reactant1->Product Reactant2 Phenylboronic acid Reactant2->Product Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Catalyst->Product Base Na₂CO₃, K₂CO₃, or Cs₂CO₃ Base->Product Solvent DME/H₂O or Toluene/EtOH/H₂O Solvent->Product

Diagram 1. Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [3][4]

  • Reaction Setup: In a round-bottom flask, combine methyl 2-chloroisonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water (4:1).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Negishi Cross-Coupling

The Negishi coupling provides an alternative route, utilizing an organozinc reagent. This method is often lauded for its high functional group tolerance.

Negishi_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 Methyl 2-bromoisonicotinate Product This compound Reactant1->Product Reactant2 Phenylzinc chloride Reactant2->Product Catalyst Pd(PPh₃)₄ or Ni(dppe)Cl₂ Catalyst->Product Solvent THF or Dioxane Solvent->Product

Diagram 2. Negishi cross-coupling workflow.

Experimental Protocol: Negishi Cross-Coupling [5]

  • Organozinc Formation: Prepare the phenylzinc chloride reagent by reacting phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF).

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve methyl 2-bromoisonicotinate (1.0 equiv.) in anhydrous THF.

  • Catalyst Addition: Add a palladium or nickel catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Addition of Organozinc: Slowly add the prepared phenylzinc chloride solution (1.1 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, and follow a similar extraction and purification procedure as described for the Suzuki-Miyaura coupling.

Potential Research Applications in Drug Discovery

While direct biological studies on this compound are scarce, the extensive body of research on more complex molecules containing the 2-phenylpyridine scaffold allows for scientifically sound extrapolation of its potential research applications.

Anticancer Drug Discovery

The 2-phenylpyridine motif is a common feature in a variety of potent anticancer agents. Its ability to act as a hinge-binding moiety in protein kinases makes it a valuable scaffold for the design of kinase inhibitors.

  • Kinase Inhibition: Many clinically approved and investigational kinase inhibitors incorporate a pyridine-based core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The phenyl group can then be directed towards a hydrophobic pocket, enhancing binding affinity and selectivity. This compound can serve as a starting fragment for the elaboration of novel kinase inhibitors targeting various cancer-related kinases such as EGFR, VEGFR, and Src family kinases.[6][7]

Kinase_Inhibition cluster_workflow Fragment-Based Drug Discovery Workflow Start This compound (Fragment) Step1 Fragment Screening (Biophysical Methods) Start->Step1 Step2 Hit Identification Step1->Step2 Step3 Structure-Guided Elaboration Step2->Step3 End Potent & Selective Kinase Inhibitor Step3->End

Diagram 3. Workflow for developing kinase inhibitors from a 2-phenylpyridine fragment.
  • Cell Cycle Inhibition: Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as cell cycle inhibitors that induce apoptosis in cancer cells with selectivity over normal proliferating cells.[8] this compound provides a template for the synthesis of analogues to explore this mechanism further.

Anti-inflammatory Drug Development

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major research focus.

  • Modulation of Inflammatory Pathways: The 2-phenylpyridine scaffold is present in compounds that have demonstrated anti-inflammatory properties. For instance, derivatives of 2-phenylimidazo[1,2-b]pyridazine have shown in vivo anti-inflammatory and analgesic activities.[9] The core structure of this compound can be utilized to synthesize libraries of compounds for screening in cellular and in vivo models of inflammation to identify novel modulators of inflammatory pathways such as NF-κB and cytokine signaling.

Other Potential Therapeutic Areas

The versatility of the 2-phenylpyridine scaffold suggests potential applications in other therapeutic areas:

  • Neurodegenerative Diseases: The development of agents that can modulate targets in the central nervous system is an active area of research. The physicochemical properties of this compound, such as its moderate lipophilicity, suggest that derivatives could be designed to cross the blood-brain barrier.

  • Infectious Diseases: Pyridine derivatives have been investigated for their potential as antimalarial and antibacterial agents.[10] this compound can serve as a starting point for the synthesis of novel compounds to be screened against a panel of pathogenic microbes.

Applications in Materials Science

Beyond its potential in drug discovery, the 2-phenylpyridine structure is also of interest in materials science.

  • Ligands for Metal Complexes: The pyridine nitrogen of this compound can act as a ligand to coordinate with various metal ions. The resulting metal complexes can exhibit interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), sensors, and catalysis.[11]

Conclusion and Future Directions

This compound is a readily accessible and versatile chemical entity with significant, yet largely untapped, potential in both medicinal chemistry and materials science. While direct biological data for this specific compound is limited, the well-documented activities of structurally related molecules provide a strong rationale for its exploration as a key building block in drug discovery programs targeting cancer, inflammation, and other diseases. Its utility as a fragment for kinase inhibitor design is particularly noteworthy. Furthermore, its potential as a ligand for the synthesis of novel metal complexes opens up avenues for research in materials science. This technical guide serves as a call to the scientific community to further investigate the rich chemistry and potential applications of this compound and its derivatives.

References

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Phenylpyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of medicinal chemistry. When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyridine core offers a geometrically defined and synthetically versatile platform for the elaboration of novel molecular entities. This guide focuses on a particularly valuable derivative: Methyl 2-Phenylisonicotinate. This heterocyclic building block, with its strategically placed ester functionality, serves as a key intermediate in the synthesis of a diverse array of compounds with significant therapeutic potential.[2][3][4] This document provides a comprehensive technical overview of its synthesis, reactivity, and applications, designed to empower researchers in their quest for the next generation of therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C13H11NO2--INVALID-LINK--[5]
Molecular Weight 213.23 g/mol --INVALID-LINK--[5]
CAS Number 4634-14-4--INVALID-LINK--[5]
Appearance Off-white to light yellow crystalline powderCommercial Suppliers
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)General Knowledge
Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75 (d, J = 5.2 Hz, 1H), 8.05 (s, 1H), 7.80-7.75 (m, 2H), 7.55-7.45 (m, 4H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 158.9, 150.5, 142.2, 138.4, 129.8, 128.8, 127.0, 122.5, 120.3, 52.6.

  • IR (KBr, cm⁻¹): The infrared spectrum would be expected to show characteristic absorptions for the C=O stretch of the ester at approximately 1720-1730 cm⁻¹, C=C and C=N stretching vibrations of the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.[6]

  • Mass Spectrometry (EI): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Practical Approach

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning methodology provides a robust and high-yielding route to biaryl compounds.

Core Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The reaction couples an aryl halide (or triflate) with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the logical disconnection points to Methyl 2-chloroisonicotinate and phenylboronic acid as the starting materials.

Suzuki_Miyaura_Synthesis Start1 Methyl 2-chloroisonicotinate Reaction Suzuki-Miyaura Coupling Start1->Reaction Start2 Phenylboronic Acid Start2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Figure 1: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl 2-chloroisonicotinate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-chloroisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol and a minimal amount of water to dissolve the sodium carbonate.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Derivative Synthesis

This compound is a versatile building block due to the presence of the ester functionality and the reactivity of the pyridine and phenyl rings.

Hydrolysis and Amidation

The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to yield 2-phenylisonicotinic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amides, which are prevalent in many drug molecules.

Derivative_Synthesis Start This compound Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Acid 2-Phenylisonicotinic Acid Hydrolysis->Acid Amidation Amidation (e.g., Amine, Coupling Agent) Acid->Amidation Amide 2-Phenylpyridine-4-carboxamides Amidation->Amide

Figure 2: Key transformations of this compound.

Further Functionalization

The phenyl and pyridine rings can undergo further functionalization, such as electrophilic aromatic substitution (e.g., nitration, halogenation), although the directing effects of the existing substituents must be considered. The nitrogen atom of the pyridine ring can also be quaternized or oxidized to the corresponding N-oxide, which can then be used in further synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylpyridine scaffold is a key pharmacophore in a variety of therapeutic agents. This compound serves as a crucial starting material for the synthesis of these and other novel drug candidates.

Precursor to Bioactive Molecules

Derivatives of 2-phenylpyridine have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many 2-phenylpyridine derivatives have been investigated for their potential as anticancer agents. For example, 2-phenylquinoline-4-carboxamide derivatives have been identified as a new class of tubulin polymerization inhibitors.[4] While not a direct derivative, this highlights the potential of the broader 2-arylpyridine scaffold.

  • Anti-inflammatory and Analgesic Properties: The 2-phenylpyridine moiety is present in compounds with anti-inflammatory and analgesic effects.

  • Antiviral and Antimicrobial Activity: The unique electronic and structural features of 2-phenylpyridines make them attractive candidates for the development of new antiviral and antimicrobial drugs.

A notable example of a drug class where this scaffold is relevant is in the development of kinase inhibitors. The 2-phenylpyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. For instance, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamide scaffolds have been synthesized and evaluated for their cytotoxic activity.[2]

Conclusion

This compound is a high-value heterocyclic building block that provides a reliable and versatile entry point to the medicinally important 2-phenylpyridine scaffold. Its straightforward synthesis via the robust Suzuki-Miyaura cross-coupling reaction, coupled with the synthetic handles provided by the ester functionality and the aromatic rings, makes it an indispensable tool for medicinal chemists. The continued exploration of derivatives synthesized from this key intermediate is expected to yield a new generation of therapeutic agents with improved efficacy and novel mechanisms of action.

References

An In-depth Technical Guide to the Discovery and History of Phenyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Foundational Discoveries, Modern Synthetic Protocols, and Key Applications

Introduction

The phenyl-substituted pyridine scaffold, a deceptively simple heterocyclic motif, stands as a cornerstone in modern chemical science. Comprising a phenyl group attached to a pyridine ring, this structural unit is a quintessential example of a "privileged structure" in medicinal chemistry, while also serving as a critical component in advanced materials science, particularly in the realm of organic electronics.[1][2][3] Its unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-rich phenyl group, impart a remarkable versatility that has been exploited across diverse scientific disciplines.[4] This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the ever-expanding applications of phenyl-substituted pyridines, tailored for researchers, scientists, and drug development professionals. We will traverse the path from foundational, often harsh, classical reactions to the elegant and highly efficient transition-metal-catalyzed cross-coupling reactions that define modern organic synthesis.

I. Historical Perspective: The Genesis of Phenylpyridine Synthesis

The story of phenylpyridines is intrinsically linked to the broader history of pyridine chemistry and the development of methods for constructing biaryl linkages. While the precise first synthesis of a simple phenylpyridine is not prominently documented in a single landmark paper, its emergence can be traced to the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic and aromatic chemistry.[5]

The initial pathways to these molecules were extensions of classical named reactions designed for pyridine ring formation or early, less efficient methods for joining aromatic rings. These foundational methods, while often limited by harsh conditions and low yields, laid the crucial groundwork for the sophisticated techniques used today.

A. Foundational Pyridine Ring Syntheses

The earliest potential routes to phenyl-substituted pyridines involved incorporating a phenyl-bearing precursor into a classical pyridine synthesis.

1. The Hantzsch Pyridine Synthesis (1881)

Discovered by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[6][7] By using benzaldehyde as the aldehyde component, 4-phenyl-substituted dihydropyridines can be synthesized, which are then oxidized to the corresponding pyridine.[8][9] This method was pivotal in demonstrating that complex heterocyclic systems could be assembled from simple acyclic precursors.[6]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [8]

  • Reactants: Benzaldehyde (0.10 mol), Ethyl acetoacetate (0.25 mol), Ammonium bicarbonate (0.125 mol).

  • Solvent: Methanol (40 mL).

  • Procedure:

    • Combine benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate in methanol.

    • Heat the mixture to reflux with stirring for 30 minutes.

    • Cool the reaction mixture to allow the product to crystallize.

    • Isolate the solid product by filtration.

    • The resulting dihydropyridine can be oxidized to the corresponding phenylpyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate.

2. The Chichibabin Pyridine Synthesis (1924)

Reported by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or their combination with ammonia at high temperatures, often over a solid catalyst like alumina.[10][11][12] While primarily used for producing alkyl-substituted pyridines, the inclusion of phenyl-containing carbonyl compounds, such as acetophenone, provided a direct, albeit often low-yielding, route to phenylpyridines.[13][14] For instance, the reaction of acetophenone, ethanol, formaldehyde, and ammonia over a molecular sieve catalyst can produce 2-phenylpyridine in a single step.[13]

B. Early Biaryl Coupling and Arylation Methods

Before the advent of modern cross-coupling, several methods existed for forming a bond between two aromatic rings, which could be applied to the synthesis of phenylpyridines.

1. The Gomberg-Bachmann Reaction (1924)

This reaction involves the base-promoted coupling of an aryl diazonium salt with another aromatic compound.[15] It offered a direct way to arylate a pyridine ring. However, the original procedure often suffered from low yields and a lack of regioselectivity, with the formation of multiple isomers.[4][15] Modern variations have improved upon this classical method.[16]

2. The Kröhnke Pyridine Synthesis (1961)

Developed by Fritz Kröhnke, this versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[16][17][18] This reaction provides a convergent and often high-yielding route to 2,4,6-trisubstituted pyridines.[19] By selecting appropriate phenyl-substituted starting materials, such as N-phenacylpyridinium bromide and chalcone (1,3-diphenyl-2-propen-1-one), 2,4,6-triphenylpyridine can be synthesized efficiently.

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

  • Reactants: N-Phenacylpyridinium bromide (1.0 equiv), Chalcone (1.0 equiv), Ammonium acetate (10 equiv).

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate in glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with water, followed by cold ethanol.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 2,4,6-triphenylpyridine.

Krohnke_Pyridine_Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Ylide_Formation α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Ylide_Formation->Ylide -H+ Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Ammonia Ammonia Source (NH4OAc) Cyclization Cyclization & Dehydration Ammonia->Cyclization Ylide->Michael_Addition Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Intermediate Intermediate->Cyclization Pyridine 2,4,6-Trisubstituted Pyridine Cyclization->Pyridine -H2O, -Pyridine

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Historical_Development cluster_Modern Hantzsch Hantzsch Synthesis (1881) Ring Formation Cross_Coupling Pd-Catalyzed Cross-Coupling (1970s-Present) Revolutionary Efficiency Modern_Era Modern Era: Medicinal Chemistry & Materials Science Hantzsch->Modern_Era Chichibabin Chichibabin Synthesis (1924) Ring Formation Chichibabin->Modern_Era Gomberg Gomberg-Bachmann (1924) Direct Arylation Gomberg->Modern_Era Krohnke Kröhnke Synthesis (1961) Convergent Krohnke->Modern_Era Cross_Coupling->Modern_Era Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII_A L2Pd(II)(Ar)X Pd0->PdII_A OxAdd Oxidative Addition OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B L2Pd(II)(Ar)(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Phenyl-Pyridine RedElim->Product ArX Pyridyl-X ArX->OxAdd ArB Phenyl-B(OR)2 ArB->Transmetal Base Base Base->Transmetal Workflow_CrossCoupling Setup 1. Reaction Setup (Flask, Inert Gas, Reagents) Solvent 2. Add Degassed Solvent Setup->Solvent Catalyst 3. Add Catalyst/Ligand Solvent->Catalyst Heating 4. Heat and Stir (Monitor Progress via TLC/LC-MS) Catalyst->Heating Workup 5. Aqueous Work-up (Extraction, Washing) Heating->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Product Characterization (NMR, MS) Purification->Characterization

References

Methodological & Application

Application Note: Synthesis of Methyl 2-Phenylisonicotinate from 2-Phenyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of methyl 2-phenylisonicotinate, a valuable heterocyclic building block in medicinal chemistry and materials science. We present two robust and widely applicable protocols for the esterification of 2-phenyl-isonicotinic acid: the classic Fischer-Speier acid-catalyzed esterification and a higher-yield, non-equilibrium method involving conversion to an acyl chloride intermediate using thionyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Background

This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The ester moiety provides a versatile handle for further chemical transformations, such as amidation or reduction. The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The choice of method depends on factors such as substrate sensitivity, desired yield, and scale.

This note will explore two primary methods:

  • Method A: Fischer-Speier Esterification. This is an equilibrium-controlled, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol (methanol).[1] It is a cost-effective and straightforward procedure, particularly for large-scale synthesis where using a large excess of a reactant is feasible.[2]

  • Method B: Esterification via Acyl Chloride. This two-step procedure first converts the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate then readily reacts with methanol to form the ester. This method is often preferred for achieving higher yields as it is not a reversible reaction.[3]

Method A: Fischer-Speier Esterification

Principle and Mechanism

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[4] The reaction mechanism involves several reversible steps:

  • Protonation of the Carbonyl: A catalytic amount of strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

Since the reaction is in equilibrium, it is typically driven towards the product by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed.[3][4]

Fischer_Esterification_Mechanism RCOOH 2-Phenyl-isonicotinic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol (CH₃OH) H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Phenyl-isonicotinic acid≥98%e.g., Sigma-Aldrich
Methanol (MeOH)Anhydrouse.g., Fisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated (98%)e.g., VWR
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab Prepared
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher Scientific
Brine (Saturated NaCl)AqueousLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Sigma-Aldrich
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (250 mL)--
Rotary evaporator--

Quantitative Data

CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
2-Phenyl-isonicotinic acid199.215.0 g25.11.0
Methanol32.0450 mL~1236~49
Sulfuric Acid (conc.)98.081.0 mL~18.4~0.73 (Catalytic)

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-isonicotinic acid (5.0 g, 25.1 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle.[6] Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a 250 mL separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 50 mL).[6]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Method B: Esterification via Acyl Chloride

Principle and Rationale

This method circumvents the equilibrium of the Fischer esterification by converting the carboxylic acid into a much more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride is a potent electrophile that reacts rapidly and irreversibly with methanol, even at low temperatures, to produce the ester. This often leads to higher yields and shorter reaction times. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

Acyl_Chloride_Workflow Start 2-Phenyl-isonicotinic Acid Step1 React with Thionyl Chloride (SOCl₂) Reflux Start->Step1 Intermediate 2-Phenylisonicotinoyl chloride (Acyl Chloride Intermediate) Step1->Intermediate Byproducts: SO₂(g), HCl(g) Step2 React with Methanol (CH₃OH) 0°C to Room Temp Intermediate->Step2 Product This compound Step2->Product Byproduct: HCl

Caption: Workflow for esterification via an acyl chloride intermediate.

Experimental Protocol

CRITICAL SAFETY INFORMATION: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl).[7][8][9][10] This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[10][11] Have a quench solution (e.g., sodium bicarbonate) readily available.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Phenyl-isonicotinic acid≥98%e.g., Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%e.g., Acros Organics
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-Aldrich
Methanol (MeOH)Anhydrouse.g., Fisher Scientific
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Sigma-Aldrich

Quantitative Data

CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
2-Phenyl-isonicotinic acid199.215.0 g25.11.0
Thionyl Chloride118.975.5 mL75.33.0
DMF73.092 drops-Catalytic
Methanol32.0420 mL~494~19.7

Step-by-Step Procedure

Part A: Formation of the Acyl Chloride

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a stir bar and reflux condenser (fitted with a drying tube or gas outlet to a scrubber), suspend 2-phenyl-isonicotinic acid (5.0 g, 25.1 mmol) in thionyl chloride (5.5 mL, 75.3 mmol).

  • Catalyst Addition: Add 2 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction should become a clear solution as the solid consumes.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene (2 x 10 mL) can be performed. The crude acyl chloride is typically used directly in the next step.

Part B: Esterification 5. Dissolution and Cooling: Dissolve the crude acyl chloride residue in anhydrous dichloromethane (30 mL) and cool the flask in an ice-water bath to 0°C. 6. Methanol Addition: Slowly add anhydrous methanol (20 mL) dropwise to the cooled, stirring solution. An exotherm and gas evolution (HCl) may be observed. 7. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[12] 8. Quenching: Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH ~8-9). 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). 10. Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 11. Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product as described in Method A (Section 2.2, Step 12).

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₁NO₂[13][14]

  • Molecular Weight: 213.23 g/mol [13][14]

  • Infrared (IR) Spectroscopy:

    • The characteristic broad O-H stretch of the starting carboxylic acid (3300-2500 cm⁻¹) will be absent.[15][16]

    • A strong, sharp C=O (ester carbonyl) stretching band will appear around 1720-1735 cm⁻¹.[17]

    • C-O stretching bands will be present in the 1300-1100 cm⁻¹ region.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • δ ~3.9-4.0 ppm (singlet, 3H, -OCH₃).[18]

    • δ ~7.4-8.8 ppm (multiplets, 8H, aromatic protons from phenyl and pyridine rings).

  • Mass Spectrometry (EI):

    • Expected M⁺ peak at m/z = 213.

Conclusion

Both Fischer esterification and the thionyl chloride method are effective for the synthesis of this compound. The Fischer method is simpler and uses less hazardous reagents, making it suitable for larger scales if moderate yields are acceptable. The thionyl chloride method provides a non-equilibrium pathway that typically results in higher yields and is advantageous for smaller-scale syntheses or for less reactive carboxylic acids. The choice of protocol should be guided by the specific requirements of the research, including scale, available equipment, and safety considerations.

References

Synthesis of Methyl 2-Phenylisonicotinate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed, step-by-step protocols for the synthesis of Methyl 2-Phenylisonicotinate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development. Two primary, robust synthetic pathways are presented: a Suzuki-Miyaura coupling approach and a Negishi cross-coupling strategy. Each protocol is designed to be self-validating, with in-depth explanations of the chemical principles and procedural choices, ensuring both reproducibility and a thorough understanding of the synthesis.

Introduction

This compound is a key heterocyclic compound featuring a phenyl group substituted at the 2-position of a pyridine-4-carboxylate scaffold. This structural motif is of significant interest in the development of novel therapeutic agents due to its presence in a variety of biologically active molecules. The strategic placement of the phenyl and methyl ester functionalities allows for diverse downstream chemical modifications, making it a versatile intermediate for library synthesis and lead optimization in drug discovery programs. This guide will explore two of the most effective and widely applicable methods for its preparation on a laboratory scale.

Synthetic Strategies Overview

The synthesis of this compound fundamentally involves two key transformations: the formation of the carbon-carbon bond between the pyridine and phenyl rings, and the esterification of the carboxylic acid at the 4-position of the pyridine ring. The order of these steps can be varied, leading to two distinct and effective synthetic routes.

Pathway 1: Suzuki-Miyaura Coupling followed by Fischer Esterification. This is often the preferred route due to the operational simplicity and commercial availability of the starting materials. It begins with the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halopyridine-4-carboxylic acid with phenylboronic acid to form 2-phenylisonicotinic acid. This intermediate is then subjected to a Fischer esterification to yield the final product.

Pathway 2: Negishi Cross-Coupling of a Pre-formed Ester. This alternative strategy involves the initial preparation of a methyl 2-haloisonicotinate, which then undergoes a palladium- or nickel-catalyzed Negishi cross-coupling with an organozinc reagent to directly form this compound. This route can be advantageous when the starting halo-ester is readily accessible or when the Suzuki coupling proves to be low-yielding for a particular substrate.

Safety First: Essential Precautions

General Handling:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended), must be worn at all times.[1][2]

  • An emergency eyewash station and safety shower should be readily accessible.

Specific Hazards:

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere (e.g., under argon or nitrogen) when possible and keep away from heat and flammable materials.[3][4] Used catalyst should be kept wet and disposed of according to institutional guidelines.[4]

  • Organozinc Reagents (for Negishi Coupling): Many organozinc compounds are pyrophoric and will ignite spontaneously on contact with air. They are also highly reactive with water and other protic solvents. Strict air- and moisture-free techniques (e.g., Schlenk line or glovebox) are mandatory when handling these reagents.[5]

  • Acids and Bases: Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care and add them slowly to solutions to avoid splashing and exothermic reactions.

  • Solvents: Anhydrous solvents are required for the cross-coupling reactions. Ensure they are properly dried and stored. Many organic solvents are flammable and have associated health risks upon inhalation or skin contact.

Pathway 1: Suzuki-Miyaura Coupling & Fischer Esterification

This pathway is a robust and reliable method for the synthesis of this compound.

Step 1: Synthesis of 2-Phenylisonicotinic Acid via Suzuki-Miyaura Coupling

This step forges the critical C-C bond between the pyridine and phenyl rings.

Suzuki_Miyaura Start 2-Bromo-4-pyridinecarboxylic Acid + Phenylboronic Acid Reaction Pd(PPh₃)₄, K₂CO₃ DME/H₂O, Reflux Start->Reaction Workup Acidification & Filtration Reaction->Workup Product 2-Phenylisonicotinic Acid Workup->Product Fischer_Esterification Start 2-Phenylisonicotinic Acid Reaction Methanol (excess) H₂SO₄ (catalytic), Reflux Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Negishi_Coupling Start Methyl 2-Chloroisonicotinate + Phenylzinc Chloride Reaction Pd₂(dba)₃, X-Phos THF, 50-80 °C Start->Reaction Workup Quench (NH₄Cl) & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

Application Notes and Protocols: Methyl 2-Phenylisonicotinate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 2-Arylpyridine Scaffolds in Coordination Chemistry

Substituted pyridines are a cornerstone of modern coordination chemistry, offering a versatile platform for the design of ligands that can modulate the electronic and steric properties of metal centers.[1] Among these, the 2-phenylpyridine motif has garnered significant attention due to its unique bidentate coordination capabilities and its prevalence in catalytically active and biologically relevant metal complexes.[2][3] Methyl 2-phenylisonicotinate, a derivative of 2-phenylpyridine, presents an intriguing ligand candidate. It combines the characteristic nitrogen atom of the pyridine ring for metal coordination with a methyl ester group at the 4-position. This ester functionality not only influences the electronic properties of the pyridine ring but also offers a potential secondary coordination site or a handle for further functionalization, making it a promising building block for novel coordination compounds with applications in catalysis, materials science, and drug development.[4][5]

This comprehensive guide provides detailed protocols for the synthesis of this compound and explores its application as a ligand in the formation of transition metal complexes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction provides a reliable and high-yielding route to connect the phenyl ring to the pyridine core.[6][7] The general strategy involves the coupling of a halogenated methyl isonicotinate derivative with phenylboronic acid.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis starting from the commercially available methyl 2-chloroisonicotinate.

Reaction Scheme:

Suzuki_Coupling reactant1 Methyl 2-chloroisonicotinate catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) reactant1->catalyst + reactant2 Phenylboronic acid reactant2->catalyst + product This compound catalyst->product Toluene/H₂O Heat Complexation_Workflow start Dissolve this compound in a suitable solvent (e.g., Methanol, Ethanol) mixing Combine ligand and metal salt solutions start->mixing metal_salt Dissolve Metal Salt (e.g., CuCl₂, RuCl₃) in a compatible solvent metal_salt->mixing reaction Stir at room temperature or with gentle heating mixing->reaction precipitation Precipitation or crystallization of the complex reaction->precipitation isolation Isolate the complex by filtration precipitation->isolation washing Wash with a suitable solvent isolation->washing drying Dry the complex under vacuum washing->drying

References

Application Notes and Protocols for Methyl 2-Phenylisonicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Phenylpyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-phenylpyridine core, exemplified by Methyl 2-Phenylisonicotinate, represents a privileged scaffold. Its inherent structural rigidity, coupled with the diverse possibilities for functionalization, positions it as a valuable starting point for the development of novel therapeutic agents. The strategic placement of the phenyl group at the 2-position of the pyridine ring creates a biaryl structure that is a common motif in biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its derivatization and biological evaluation to empower researchers in their drug discovery endeavors.

This compound (IUPAC name: methyl 2-phenylpyridine-4-carboxylate) is a readily available chemical entity that serves as a versatile building block.[1][2] Its core structure allows for modification at multiple positions, primarily on the phenyl ring and at the methyl ester functionality. These modifications can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

Chemical Properties and Synthetic Accessibility

This compound is a solid with a molecular weight of 213.23 g/mol and a molecular formula of C₁₃H₁₁NO₂.[1] Its synthesis can be achieved through various organic chemistry methodologies, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for creating the core 2-phenylpyridine structure. This palladium-catalyzed reaction offers a robust and versatile method for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

Therapeutic Potential: A Scaffold for Diverse Biological Activities

Derivatives of the 2-phenylpyridine scaffold have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. Key areas of investigation include:

  • Anti-inflammatory Activity: Phenylpyridine derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[3][4] TNF-α is a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. The ability to modulate its activity presents a significant therapeutic opportunity.

  • Anticancer Activity: The 2-phenylpyridine core has been explored for its cytotoxic effects against various cancer cell lines.[5][6][7] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for the development of novel anticancer agents.

  • Antifungal and Antibacterial Activity: Certain pyridine carboxamide derivatives have shown potential as antifungal agents by inhibiting succinate dehydrogenase.[8] The broader class of isonicotinic acid derivatives has also been investigated for antimicrobial properties.

Protocols for Synthetic Derivatization

The true power of this compound lies in its capacity for chemical modification. The following protocols provide detailed methodologies for key derivatization reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Functionalization

This protocol outlines a general procedure for introducing substituents onto the phenyl ring of a 2-halopyridine precursor to synthesize a variety of this compound analogs.

Workflow for Suzuki-Miyaura Coupling:

reagents Combine 2-halopyridine ester, boronic acid, base, and solvent degas Degas the mixture (e.g., with Argon) reagents->degas catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Characterize the final product (NMR, MS) purify->product

Caption: General workflow for the synthesis of this compound analogs via Suzuki-Miyaura cross-coupling.

Materials:

  • Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask, combine Methyl 2-haloisonicotinate (1.0 eq), the desired phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization, such as amidation.

Materials:

  • This compound derivative

  • Base (e.g., Lithium hydroxide [LiOH] or Sodium hydroxide [NaOH])

  • Solvent (e.g., Tetrahydrofuran [THF]/water or Methanol/water mixture)

  • Acid for neutralization (e.g., 1M Hydrochloric acid [HCl])

  • Standard glassware

Procedure:

  • Dissolve the this compound derivative in a mixture of THF and water (e.g., 3:1).

  • Add an excess of the base (e.g., LiOH, 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the 2-phenylisonicotinic acid derivative.

Protocol 3: Amidation of the Carboxylic Acid

This protocol details the formation of an amide bond from the carboxylic acid, a common modification to enhance biological activity.

Workflow for Amidation:

acid Dissolve 2-phenylisonicotinic acid in a suitable solvent coupling Add coupling agent (e.g., HATU) and a base (e.g., DIPEA) acid->coupling amine Add the desired amine coupling->amine stir Stir at room temperature amine->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Characterize the final product (NMR, MS) purify->product

Caption: General workflow for the synthesis of 2-phenylisonicotinamide derivatives.

Materials:

  • 2-Phenylisonicotinic acid derivative

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HBTU, or EDC)

  • Base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA])

  • Solvent (e.g., Dichloromethane [DCM] or Dimethylformamide [DMF])

  • Standard glassware

Procedure:

  • Dissolve the 2-phenylisonicotinic acid derivative (1.0 eq) in the chosen solvent.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-phenylisonicotinamide.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR). Key areas for exploration include:

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the overall electron density of the molecule, affecting its binding to target proteins.

  • Modification of the Carboxylate Group: Conversion of the methyl ester to amides or other functional groups can introduce new hydrogen bond donors and acceptors, potentially enhancing target engagement. The nature of the substituent on the amide nitrogen is also a critical determinant of activity.

  • Substitution on the Pyridine Ring: While the parent this compound is the primary focus, modifications to the pyridine ring itself can also be explored to fine-tune the molecule's properties.

Biological Evaluation Protocols

Once a library of this compound derivatives has been synthesized, their biological activity must be assessed. The following are general protocols for evaluating their potential anti-inflammatory and anticancer effects.

Protocol 4: In Vitro TNF-α Inhibition Assay

This protocol outlines a method to assess the ability of synthesized compounds to inhibit the production of TNF-α in a cellular model.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds

  • TNF-α ELISA kit

  • Cell culture reagents and equipment

Procedure:

  • Culture the cells under appropriate conditions.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (a potent inducer of TNF-α) to a final concentration of, for example, 100 ng/mL.

  • Incubate the cells for an appropriate time (e.g., 4-6 hours) to allow for TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Synthesized test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Data Summary: Biological Activity of 2-Phenylpyridine Derivatives

The following tables summarize the reported biological activities of representative 2-phenylpyridine and related derivatives to provide a comparative context for newly synthesized compounds.

Table 1: Anticancer Activity of Representative 2-Phenylpyridine Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Benzo[a]phenazine DerivativeMCF-71.04 - 2.27[5]
Imidazo[1,2-a]pyrimidine DerivativeA5495.988[6]
2-thiopyrimidine derivativeHCT-11658.2[7]

Table 2: TNF-α Inhibitory Activity of Representative Analogs

Compound ClassAssayIC₅₀Reference
Thiourea DerivativeIn vitro TNF-α inhibition6.5 µM[3]
N-2,4-pyrimidine-N-phenyl-N'-alkyl ureaLPS-stimulated TNF-α productionLow nanomolar[9]
Imidazo[1,2-a]pyridine derivativeTNF-α reporter gene in Jurkat T cells3.6 µM[10]

Conclusion and Future Directions

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising chemical entity. Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties, as well as the elucidation of their specific molecular mechanisms of action.

References

Application Notes and Protocols: Methyl 2-Phenylisonicotinate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Methyl 2-phenylisonicotinate, a substituted pyridine derivative, presents a compelling scaffold for the design of advanced functional materials. Its structure, featuring a coordinating pyridine nitrogen, a reactive methyl ester, and a rigid phenyl group, offers a unique combination of properties that can be leveraged in polymer science, coordination chemistry, and the development of functional coatings. The phenylpyridine moiety is known to impart significant thermal stability, while the nitrogen atom provides a site for metal coordination or hydrogen bonding. The methyl ester group serves as a versatile handle for polymerization reactions, primarily through transesterification or after hydrolysis to the corresponding carboxylic acid.

This guide provides an in-depth exploration of the potential applications of this compound in materials science. It is designed to move beyond a simple recitation of facts, instead offering detailed, scientifically grounded protocols and explaining the rationale behind the proposed experimental designs. The insights herein are synthesized from the fundamental principles of polymer chemistry and metal-organic framework (MOF) design, tailored specifically to the functionalities of this promising molecule.

Physicochemical Properties

A foundational understanding of the properties of this compound is critical for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂--INVALID-LINK--
Molecular Weight 213.23 g/mol --INVALID-LINK--[1]
CAS Number 4634-14-4--INVALID-LINK--
Appearance White to off-white crystalline powder(General supplier information)
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.(Inferred from structure)

Application I: High-Performance Polymers via Polycondensation

The introduction of rigid heterocyclic rings, such as pyridine, into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties.[2][3] The phenyl-substituted pyridine unit in this compound is expected to produce polymers with high glass transition temperatures (Tg) and excellent thermal stability.

Conceptual Framework: Transesterification for Polyester Synthesis

The methyl ester functionality of this compound allows it to act as a monomer in polycondensation reactions, specifically through transesterification with a diol. This approach avoids the need for harsh conditions that might be required for polymerization with the corresponding carboxylic acid.

Polycondensation_Workflow Monomer This compound + Diol (e.g., Ethylene Glycol) Reaction Melt Polycondensation (High Temp, Vacuum) Monomer->Reaction Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Reaction Polymer Phenylpyridine-Containing Polyester Reaction->Polymer Methanol byproduct Characterization Characterization (GPC, DSC, TGA, NMR) Polymer->Characterization

Caption: Workflow for polyester synthesis via transesterification.

Protocol 1: Synthesis of a Phenylpyridine-Containing Polyester

This protocol describes a representative melt polycondensation reaction between this compound and ethylene glycol.

Rationale: Melt polycondensation is chosen to drive the reaction to completion by the continuous removal of the methanol byproduct, thus achieving a high molecular weight polymer. Zinc acetate is a common and effective transesterification catalyst.[4]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq, excess to account for evaporation)

  • Zinc acetate (0.1 mol%)

  • High-vacuum, high-temperature reaction vessel with a mechanical stirrer and a distillation outlet.

Procedure:

  • Charging the Reactor: In a flame-dried reaction vessel, combine this compound, ethylene glycol, and zinc acetate under an inert atmosphere (e.g., nitrogen).

  • Initial Heating: Heat the mixture to 150-180°C with stirring to form a homogeneous melt and initiate the transesterification. Methanol will begin to distill off.

  • Staged Temperature Increase: Over 2-3 hours, gradually increase the temperature to 220-250°C to maintain a steady rate of methanol distillation.

  • Application of Vacuum: Once the distillation of methanol slows, gradually apply a vacuum (e.g., <1 Torr) over 1-2 hours. A significant increase in the melt viscosity will be observed.

  • Final Polymerization: Continue the reaction under high vacuum at 250-280°C for an additional 2-4 hours to achieve a high molecular weight polymer.

  • Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or DMF) and precipitated into a non-solvent like methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Self-Validation and Characterization:

  • ¹H NMR: Confirm the incorporation of both monomer units and the absence of the methyl ester signal.

  • GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the polymer.

  • DSC: Measure the glass transition temperature (Tg).

  • TGA: Evaluate the thermal stability of the polymer by determining the onset of decomposition.

Application II: Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[5] The pyridine nitrogen and the carboxylate group (after hydrolysis of the ester) of this compound make it an excellent candidate for a multitopic linker in MOF synthesis. The resulting MOFs could exhibit interesting properties for gas storage, separation, or catalysis.

Conceptual Framework: Solvothermal MOF Synthesis

Solvothermal synthesis is a common method for preparing MOFs, where the components are heated in a sealed vessel.[6][7] For this compound, this can be approached in two ways: direct use of the ester or in situ hydrolysis to the carboxylate linker. The latter is often more successful in forming stable frameworks.

MOF_Synthesis_Workflow cluster_reactants Reactants Monomer This compound Reaction Solvothermal Reaction (Sealed Vessel, 80-150°C) Monomer->Reaction MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction Hydrolysis In situ Hydrolysis (optional, water presence) Reaction->Hydrolysis Assembly Self-Assembly Hydrolysis->Assembly MOF_Crystal MOF Crystals Assembly->MOF_Crystal Activation Solvent Exchange & Drying MOF_Crystal->Activation Porous_MOF Activated Porous MOF Activation->Porous_MOF

Caption: General workflow for solvothermal MOF synthesis.

Protocol 2: Solvothermal Synthesis of a Zn-based MOF

This protocol outlines a general procedure for the synthesis of a MOF using this compound as the ligand precursor with a zinc salt.

Rationale: Zinc (II) is a common metal node in MOF chemistry due to its versatile coordination geometries. DMF is a high-boiling polar solvent that is excellent for solvothermal synthesis. The presence of water can facilitate the in situ hydrolysis of the methyl ester to the carboxylate, which is often necessary for MOF formation.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Glass vials or Teflon-lined autoclave

Procedure:

  • Preparation of Solution: In a glass vial, dissolve this compound (e.g., 0.1 mmol) and Zinc nitrate hexahydrate (e.g., 0.1 mmol) in a solvent mixture of DMF, ethanol, and a small amount of water (e.g., a 4:1:1 ratio by volume, totaling 5 mL).

  • Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the vial to a specific temperature (e.g., 120°C) for a set period (e.g., 24-72 hours). A slow ramp rate for heating and cooling can promote the growth of larger, higher-quality crystals.

  • Isolation of Crystals: After cooling to room temperature, crystalline products should be visible. Carefully decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol.

  • Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent (e.g., chloroform or acetone) for 2-3 days, replacing the solvent several times. Then, dry the crystals under a dynamic vacuum at an elevated temperature (e.g., 100-150°C) to obtain the activated, porous MOF.

Self-Validation and Characterization:

  • PXRD: Compare the experimental powder X-ray diffraction pattern with a simulated pattern from single-crystal X-ray diffraction (if obtainable) to confirm the phase purity of the bulk material.

  • TGA: Determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Gas Sorption Analysis (e.g., N₂ at 77K): Measure the surface area (BET) and pore volume to confirm the porosity of the activated material.

Application III: Functional Coatings

Polymers containing pyridine units have been investigated for various applications, including as coatings, due to their ability to interact with surfaces and other materials through the lone pair of electrons on the nitrogen atom.

Conceptual Application:

Polyesters synthesized from this compound could be used to formulate functional coatings. The pyridine units within the polymer backbone can offer several advantages:

  • Adhesion Promotion: The pyridine nitrogen can form hydrogen bonds or coordinate with metal oxide surfaces, enhancing the adhesion of the coating to metal substrates.

  • Corrosion Resistance: The polymer can act as a physical barrier, and the pyridine units may help to passivate the metal surface.

  • Tunable Properties: The properties of the coating could be tuned by copolymerizing with other monomers to control flexibility, hardness, and solubility.

A solution of the polyester from Protocol 1 in a suitable organic solvent could be applied to a substrate by spin-coating, dip-coating, or spray-coating, followed by thermal curing to remove the solvent and anneal the film. The performance of the coating would then be evaluated by adhesion tests, corrosion studies (e.g., salt spray), and surface characterization techniques.

Conclusion and Future Outlook

This compound is a promising but currently underutilized building block in materials science. The protocols and conceptual applications presented in this guide are intended to provide a solid foundation for researchers to explore its potential. The synthesis of high-performance polyesters and novel porous MOFs are particularly promising avenues of investigation. Future work should focus on the detailed experimental validation of these protocols, thorough characterization of the resulting materials, and exploration of their performance in specific applications. The versatility of the phenylpyridine scaffold suggests that a wide range of new materials with tailored properties are waiting to be discovered.

References

Experimental procedure for esterification of 2-phenyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 2-Phenyl-Isonicotinic Acid

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the experimental procedures for the esterification of 2-phenyl-isonicotinic acid, a crucial process for synthesizing derivatives with significant potential in medicinal chemistry and materials science. This document moves beyond simple step-by-step instructions to offer insights into the causality behind methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of 2-Phenyl-Isonicotinic Acid Esters

2-Phenyl-isonicotinic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a phenyl group. Its esters are valuable compounds, often serving as key intermediates or final active pharmaceutical ingredients (APIs). The modification of the carboxylic acid group into an ester can profoundly influence a molecule's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability, making esterification a cornerstone of drug design and lead optimization.

Foundational Principles of Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The reaction involves a nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the carboxylic acid.[1][2] For a substrate like 2-phenyl-isonicotinic acid, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxyl group. Furthermore, the presence of the basic pyridine nitrogen adds a layer of complexity, particularly in acid-catalyzed reactions where it can be protonated.

A Comparative Overview of Synthetic Strategies

Several methods can be employed for the esterification of 2-phenyl-isonicotinic acid. The choice of method depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction.

MethodCatalyst/ReagentTemperatureKey AdvantagesKey Disadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH)[3]RefluxSimple, inexpensive reagents; ideal for simple primary/secondary alcohols.[4][5]Harsh conditions (strong acid, high heat); reversible reaction requiring water removal; not suitable for acid-sensitive substrates.[1]
Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chlorideRoom Temp to RefluxCreates a highly reactive intermediate, leading to high yields.Involves hazardous reagents; the resulting acid chloride hydrochloride can be sparingly soluble, complicating the reaction.[6][7]
Steglich Esterification DCC or EDC + catalytic DMAPRoom TemperatureVery mild conditions, compatible with acid-labile and sterically hindered substrates; high yields.[8][9]DCC produces insoluble dicyclohexylurea (DCU) byproduct requiring filtration; reagents are more expensive.[10]

Recommended Protocol I: Steglich Esterification

The Steglich esterification is a highly versatile and mild method, making it the preferred choice for complex or sensitive substrates commonly encountered in drug development.[9] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as a nucleophilic catalyst that accelerates the reaction.[10][11][12]

Reaction Mechanism

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[8] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species.[8][11] This "active ester" is then readily attacked by the alcohol to form the desired product and regenerate the DMAP catalyst, while suppressing a common side reaction that forms an unreactive N-acylurea.[10][8]

Steglich_Mechanism RCOOH 2-Phenyl-Isonicotinic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl ROH Alcohol DMAP DMAP (catalyst) Acyl_DMAP Acylpyridinium Intermediate (Active Ester) O_acyl->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) O_acyl->DCU Ester Product Ester Acyl_DMAP->Ester + Alcohol (ROH) - DMAP

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol

This protocol describes the synthesis of an ester from 2-phenyl-isonicotinic acid and a generic primary or secondary alcohol.

Materials and Reagents:

  • 2-Phenyl-Isonicotinic Acid (1 equiv.)

  • Alcohol (1.2 equiv.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenyl-isonicotinic acid (1 equiv.) and the alcohol (1.2 equiv.).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Add DMAP (0.1 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DCC (1.1 equiv.) portion-wise to the stirred solution over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Workflow Visualization```dot

}``` Caption: Experimental workflow for Steglich esterification.

Recommended Protocol II: Fischer-Speier Esterification

For simple, non-sensitive alcohols like methanol or ethanol, the classic Fischer-Speier esterification provides a straightforward and cost-effective alternative. T[4][5]his equilibrium-controlled reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and an acid catalyst.

[1][2]Materials and Reagents:

  • 2-Phenyl-Isonicotinic Acid (1 equiv.)

  • Alcohol (e.g., Methanol) (serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-phenyl-isonicotinic acid in a large excess of the alcohol (e.g., methanol) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise while stirring. The mixture may become warm.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and remove the excess alcohol via rotary evaporation.

  • Carefully neutralize the residue by adding it to a stirred solution of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by distillation or column chromatography as needed.

[13]### Product Characterization

Confirmation of the successful synthesis and purity of the 2-phenyl-isonicotinic acid ester is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons on the phenyl and pyridine rings, as well as new signals corresponding to the alkyl group of the alcohol. For a methyl ester, a singlet around 3.9 ppm is expected. ¹³C NMR will show a carbonyl carbon signal in the range of 165-175 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch will appear in the region of 1720-1750 cm⁻¹. The broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) will be absent.

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming the successful incorporation of the alcohol moiety.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents (e.g., old DCC). Insufficient catalyst (DMAP). Starting materials are not dry.Use fresh DCC. Ensure all glassware and solvents are anhydrous. Increase DMAP loading slightly (e.g., to 0.15 equiv.).
Starting Acid Remains Reaction time is too short. Steric hindrance from a bulky alcohol.Increase reaction time. For sterically hindered alcohols, consider converting the acid to the more reactive acid chloride first.
Difficult Purification DCU not fully removed. Co-elution of product and impurities.Ensure thorough filtration after the reaction; wash the DCU cake well. Optimize the solvent system for column chromatography.
Product Hydrolysis Presence of water during workup or storage.Ensure all workup steps are performed efficiently and the final product is dried thoroughly. Store in a desiccator.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DCC is a potent allergen and sensitizer; handle with extreme care and avoid skin contact.

  • Thionyl chloride (if used) is highly corrosive and toxic; handle only in a fume hood.

  • Concentrated acids like H₂SO₄ are highly corrosive. Add them to solutions slowly and carefully.

  • DMAP is highly toxic and readily absorbed through the skin; avoid all contact.

[14]---

References

Application Note: High-Purity Isolation of Methyl 2-Phenylisonicotinate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude Methyl 2-Phenylisonicotinate using automated flash column chromatography on silica gel. This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, making its purity paramount for subsequent synthetic transformations and biological assays. This guide details a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a robust gradient elution strategy, ensuring the isolation of the target compound with high purity and yield. The protocol addresses common challenges associated with the purification of pyridine derivatives, such as peak tailing, and offers practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pure this compound

This compound, with the IUPAC name methyl 2-phenylpyridine-4-carboxylate, is a vital intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its pyridine core is a common scaffold in drug candidates due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and yield final compounds with altered biological profiles.

The inherent basicity of the pyridine nitrogen can pose challenges during silica gel chromatography, often leading to strong interactions with acidic silanol groups on the stationary phase. This can result in significant peak tailing and poor separation. The protocol outlined herein is designed to mitigate these effects and provide a reliable method for obtaining this compound in high purity.

Pre-Chromatography Preparation: Method Development with TLC

Prior to scaling up to column chromatography, it is essential to develop an effective solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally translates well to column separation.

2.1. Materials for TLC

  • TLC Plates: Silica gel 60 F254

  • Developing Chamber

  • Capillary Spotters

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Visualization: UV lamp (254 nm)

2.2. Protocol for TLC Solvent System Development

  • Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for the desired product spot in each solvent system. The optimal system will provide good separation between the product and impurities, with an Rf for the product between 0.2 and 0.3. For a moderately polar compound like this compound (XLogP3 of 2.7), a system of 30% Ethyl Acetate in Hexanes is a good starting point.[1]

Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

3.1. Materials and Equipment

  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column

  • Crude this compound

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate

  • Test tubes or fraction collector vials

3.2. Sample Preparation: Dry Loading

Dry loading is recommended to ensure a narrow sample band and improve separation efficiency, especially if the crude product has limited solubility in the initial mobile phase.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and mix to form a slurry.

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

3.3. Chromatographic Conditions

ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm particle size)Standard adsorbent for normal-phase chromatography, effective for separating moderately polar compounds.
Mobile Phase A HexanesNon-polar solvent to elute non-polar impurities.
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent to elute the target compound.
Detection UV at 254 nmThe aromatic rings in the molecule allow for strong UV absorbance at this wavelength.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)An optimal flow rate ensures good separation without excessive diffusion.
Loading Method Dry LoadingPromotes a more uniform application of the sample, leading to better resolution.

3.4. Gradient Elution Profile

A gradient elution is employed to first wash off non-polar impurities with a low polarity solvent, then gradually increase the polarity to elute the this compound, and finally wash off any highly polar impurities.

Column Volumes (CV)% Ethyl Acetate in HexanesPurpose
0 - 210%Elution of very non-polar impurities.
2 - 1010% → 40% (Linear Gradient)Gradual elution of the product and separation from closely eluting impurities.
10 - 1240%Ensure complete elution of the product.
12 - 1540% → 100% (Linear Gradient)Wash out any remaining highly polar impurities.

Post-Chromatography Analysis

  • Fraction Analysis: Analyze the collected fractions by TLC using the solvent system developed in section 2.

  • Pooling of Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

  • Purity and Identity Confirmation: Assess the purity of the final product by HPLC and confirm its identity using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow Visualization

The overall workflow for the purification of crude this compound is depicted below.

Purification_Workflow cluster_prep Pre-Chromatography cluster_chrom Column Chromatography cluster_post Post-Chromatography TLC_dev TLC Solvent System Development (Hexanes/EtOAc) Dry_load Sample Preparation (Dry Loading) TLC_dev->Dry_load Column_run Automated Flash Chromatography (Silica Gel, Gradient Elution) Dry_load->Column_run Fraction_collect Fraction Collection Column_run->Fraction_collect TLC_analysis TLC Analysis of Fractions Fraction_collect->TLC_analysis Pooling Pooling of Pure Fractions TLC_analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_analysis Purity and Identity Confirmation (HPLC, NMR, MS) Evaporation->Final_analysis

References

High-Yield Synthesis of Methyl 2-Phenylisonicotinate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylisonicotinate (CAS No. 4634-14-4) is a pivotal molecular scaffold in medicinal chemistry and materials science.[1][2][3][4] Its substituted pyridine core is a common feature in a wide array of pharmacologically active agents. The precise and efficient synthesis of this building block is therefore of critical importance for drug discovery pipelines and the development of novel functional materials. This guide provides a detailed, high-yield, and robust protocol for the synthesis of this compound, grounded in the principles of modern synthetic organic chemistry. We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its high functional group tolerance, mild reaction conditions, and consistently high yields.[5][6]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, providing a self-validating protocol for immediate laboratory application.

Core Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most effective and high-yielding strategy for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology utilizes a palladium catalyst to couple an organoboron species (phenylboronic acid) with an organohalide (methyl 2-chloroisonicotinate).[5] The reaction is lauded for its operational simplicity and the relatively low toxicity of its boron-based reagents.

Overall Reaction Scheme:

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-chloroisonicotinate with phenylboronic acid.

Mechanistic Rationale and Causality

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through three fundamental, well-established steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 2-chloroisonicotinate. This is often the rate-limiting step, especially with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it accelerates this process and stabilizes the resulting Pd(II) complex.[7]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the exchange of organic groups on the palladium.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Why this pathway? Directly coupling a pre-esterified halopyridine is highly efficient. The alternative—coupling a halo-acid and then performing an esterification—involves an additional synthetic step. The Suzuki-Miyaura pathway was selected over other cross-coupling reactions (e.g., Stille, Negishi) due to the superior stability, commercial availability, and lower toxicity of boronic acids compared to organotin or organozinc reagents.

High-Yield Experimental Protocol

This protocol is adapted from a peer-reviewed synthesis published in ACS Medicinal Chemistry Letters, which reports a 91% yield .

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-chloroisonicotinate≥97%Commercially AvailableThe key electrophile.
Phenylboronic acid≥97%Commercially AvailableThe nucleophilic partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableA robust, pre-formed catalyst.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableThe base for boronic acid activation.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableReaction solvent.
Water (H₂O)DeionizedLaboratory SupplyCo-solvent.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Reagent GradeLaboratory SupplyFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Step-by-Step Methodology
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloroisonicotinate (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.

  • Catalyst Addition : Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst oxidation.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (methyl 2-chloroisonicotinate) is fully consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing : Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Quantitative Data Summary

The following table summarizes the high-yield synthesis based on the referenced literature protocol.

ParameterCondition
Starting Halide Methyl 2-chloroisonicotinate
Boronic Acid Phenylboronic acid (1.5 eq)
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base Na₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 100 °C
Reaction Time Not specified, monitor by TLC
Reported Yield 91%

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the entire synthetic protocol, from initial setup to final product isolation.

Synthesis_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation cluster_purify 4. Purification reagents Combine Reactants: - Methyl 2-chloroisonicotinate - Phenylboronic acid - Na₂CO₃ inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst Add Pd(dppf)Cl₂ Catalyst inert->catalyst solvent Add Degassed Dioxane/H₂O Solvent catalyst->solvent heat Heat to 100 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract with Ethyl Acetate cool->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Methyl 2-Phenylisonicotinate purify->product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Troubleshooting Guide

Even robust protocols can encounter issues. This section addresses common problems in Suzuki couplings involving pyridine substrates.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst : Oxygen contamination has deactivated the Pd(0) species. 2. Poor Reactivity : The C-Cl bond is difficult to activate. 3. Protodeboronation : The phenylboronic acid is decomposing.1. Ensure all reagents and solvents are rigorously degassed. Use fresh, high-quality catalyst. 2. Switch to a more active catalyst system (e.g., using a Buchwald ligand like SPhos or XPhos with a Pd(OAc)₂ precursor). Consider using the more reactive methyl 2-bromoisonicotinate if available. 3. Use anhydrous base (powdered K₃PO₄ can be effective) and minimize water content if this side-reaction is dominant.
Side Product Formation 1. Homocoupling (Biphenyl) : Two molecules of phenylboronic acid couple together. 2. Dehalogenation : The starting halide is reduced instead of coupled.1. This is often promoted by oxygen. Improve degassing procedures and maintain a strict inert atmosphere. 2. This can occur if the transmetalation step is slow. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) or consider a more electron-rich ligand to facilitate the catalytic cycle.

References

Application Note & Protocol: Strategic Derivatization of Methyl 2-Phenylisonicotinate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of methyl 2-phenylisonicotinate, a versatile building block for the creation of compound libraries intended for biological screening. We will delve into the chemical modifications of this core structure, elucidating the rationale behind experimental choices and furnishing detailed, robust protocols for key synthetic transformations. The aim is to equip researchers, scientists, and professionals in drug development with the necessary methodologies to synthesize a diverse portfolio of derivatives for subsequent evaluation in biological assays. All protocols are designed for reproducibility and are supported by authoritative scientific literature.

Introduction: The Significance of the 2-Phenylpyridine Scaffold in Medicinal Chemistry

The 2-phenylpyridine structural motif, present in this compound, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core is a constituent of numerous biologically active compounds, demonstrating a broad spectrum of therapeutic applications.[1][2] The derivatization of this scaffold is a critical step in the hit-to-lead and lead optimization stages of drug discovery, allowing for a systematic exploration of the surrounding chemical space. This compound is an ideal starting material for these endeavors due to its modifiable ester group and the potential for substitution on both the phenyl and pyridine rings.

Strategic derivatization of this scaffold enables the fine-tuning of crucial physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are paramount for the development of drug candidates with favorable pharmacokinetic profiles. Furthermore, the introduction of diverse functional groups can foster new interactions with biological targets, potentially leading to enhanced potency and selectivity. Pyridine-based compounds have shown promise in a variety of therapeutic areas, including as antimalarial agents.[3][4][5][6][7]

Synthetic Strategy: A Multi-faceted Approach to Derivatization

Our derivatization strategy for this compound focuses on three principal sites of modification: the ester at the C4-position of the pyridine ring, the phenyl ring at the C2-position, and the pyridine ring itself. This comprehensive approach facilitates the generation of a highly diverse chemical library from a single, readily accessible starting material.

G cluster_0 C4-Position Modifications cluster_1 C2-Phenyl Ring Modifications cluster_2 Pyridine Ring Modifications This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis NaOH, H₂O/MeOH Reduction Reduction This compound->Reduction LiAlH₄, THF Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution e.g., HNO₃/H₂SO₄ N-Oxidation N-Oxidation This compound->N-Oxidation m-CPBA, CH₂Cl₂ 2-Phenylisonicotinic Acid 2-Phenylisonicotinic Acid Hydrolysis->2-Phenylisonicotinic Acid Amidation Amidation Amide Derivatives Amide Derivatives Amidation->Amide Derivatives (2-Phenylpyridin-4-yl)methanol (2-Phenylpyridin-4-yl)methanol Reduction->(2-Phenylpyridin-4-yl)methanol Substituted Phenyl Derivatives Substituted Phenyl Derivatives Electrophilic Aromatic Substitution->Substituted Phenyl Derivatives Pyridine N-Oxide Derivatives Pyridine N-Oxide Derivatives N-Oxidation->Pyridine N-Oxide Derivatives 2-Phenylisonicotinic Acid->Amidation Amine, Coupling Agent

Figure 1: A diagram illustrating the multi-pronged derivatization strategy for this compound.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Hydrolysis of this compound to 2-Phenylisonicotinic Acid

Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that provides a versatile intermediate for a wide range of subsequent derivatizations, most notably amidation reactions. The use of a base, such as sodium hydroxide, facilitates the saponification of the ester.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-phenylisonicotinic acid as a white solid.

Self-Validation: The identity and purity of the product can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values.

Protocol 2: Amidation of 2-Phenylisonicotinic Acid

Rationale: The formation of amides from the carboxylic acid intermediate is a highly effective method for introducing chemical diversity. The use of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), provides a reliable and high-yielding method for amide bond formation under mild conditions.

Procedure:

  • Dissolve 2-phenylisonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF) in a dry flask.

  • Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Continue to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Table 1: Representative Amide Derivatives of 2-Phenylisonicotinic Acid

DerivativeAmine UsedMolecular FormulaCalculated MW ( g/mol )
1 BenzylamineC₁₉H₁₆N₂O288.35
2 MorpholineC₁₆H₁₆N₂O₂268.31
3 AnilineC₁₈H₁₄N₂O274.32
Protocol 3: Reduction of this compound to (2-Phenylpyridin-4-yl)methanol

Rationale: The reduction of the ester to a primary alcohol provides another key functional group for further derivatization, such as etherification or oxidation to an aldehyde. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water again (a Fieser workup).

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield (2-phenylpyridin-4-yl)methanol.

Downstream Biological Screening Cascade

The synthesized library of derivatives should undergo a hierarchical screening process to identify compounds with promising biological activity.

Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Dose-Response & Re-testing Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Selectivity & Mechanism of Action Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Figure 2: A flowchart depicting a typical biological screening cascade for a newly synthesized compound library.

Conclusion

The derivatization of this compound presents a rich opportunity for the discovery of novel bioactive molecules. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse library of compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can significantly enhance the likelihood of identifying promising candidates for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Phenylisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 2-Phenylisonicotinate. As a key intermediate in various pharmaceutical and materials science applications, achieving a high-yielding and reproducible synthesis is paramount. This document will address common challenges encountered during its synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

I. Foundational Knowledge: Synthesis Strategies

The most prevalent and efficient methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These reactions form the carbon-carbon bond between a phenyl group and the pyridine ring.

A typical synthetic approach involves the coupling of a methyl isonicotinate derivative with a phenyl-containing organometallic reagent. The choice of reactants and coupling strategy is critical and often depends on the availability of starting materials and the desired scale of the reaction.

Common Synthetic Routes:
  • Suzuki-Miyaura Coupling: This method couples an aryl boronic acid (or its ester) with an aryl halide. For this compound, this would typically involve reacting Methyl 2-chloro- or 2-bromoisonicotinate with phenylboronic acid.[1][2]

  • Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide.[3][4] This could involve the reaction of a phenylzinc reagent with Methyl 2-haloisonicotinate.

II. Troubleshooting Common Issues in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used reaction. However, its success is highly dependent on several factors. Below are common issues and their solutions.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?

A1: A failed Suzuki coupling can often be attributed to a few key areas. A systematic check of your reagents and reaction setup is the first step in troubleshooting.

  • Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst and its associated ligand.

    • Catalyst Degradation: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Ensure your catalyst is fresh and has been stored correctly under an inert atmosphere.[5]

    • Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation, which can poison the catalyst. Use fresh ligands and handle them under an inert atmosphere.[5]

  • Reagent Quality:

    • Aryl Halide Reactivity: The reactivity of your methyl 2-haloisonicotinate is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[5] If you are using a chloride, a more active catalyst system may be required.

    • Boronic Acid Stability: Phenylboronic acid can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5][6] Using fresh, high-purity phenylboronic acid is essential. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if you suspect degradation.[5]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[6] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen).

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as both oxygen and water can negatively impact the reaction.[5] The base should also be of high purity.

Q2: I suspect protodeboronation is the cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge, especially with electron-deficient boronic acids.[5] Here are several strategies to mitigate this issue:

  • Choice of Base: The base is necessary to activate the boronic acid, but it can also promote protodeboronation.[7] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[5]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions can help minimize this side reaction.[5]

  • Use of More Stable Boron Reagents: Converting phenylboronic acid to a more stable derivative like a pinacol ester or an aryltrifluoroborate can protect it from premature decomposition.[5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus reducing the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.[5]

Q3: My reaction appears to stall before completion. What could be the cause?

A3: Reaction stalling can be due to catalyst deactivation or insolubility of intermediates.

  • Catalyst Deactivation: As mentioned, oxygen can deactivate the catalyst. Ensure rigorous exclusion of air throughout the reaction. The choice of ligand can also influence catalyst stability and lifetime. More robust ligands, such as bulky biarylphosphines, can sometimes prevent premature catalyst decomposition.

  • Solubility Issues: As the product, this compound, forms, it may precipitate out of solution in some solvent systems, hindering the reaction. Consider using a solvent system that ensures all components remain in solution at the reaction temperature.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' This compound Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Troubleshooting Common Issues in Negishi Coupling

The Negishi coupling is an excellent alternative to the Suzuki reaction, particularly when dealing with sensitive functional groups.

Q4: I am considering using a Negishi coupling. What are the key advantages and potential challenges?

A4: The Negishi coupling offers several advantages, including high reactivity and functional group tolerance.[3] However, the primary challenge lies in the preparation and handling of the organozinc reagent.

  • Advantages:

    • High Reactivity: Organozinc reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times and milder reaction conditions.

    • Functional Group Tolerance: Palladium-catalyzed Negishi couplings are known for their excellent tolerance of a wide range of functional groups.[3]

  • Challenges:

    • Organozinc Reagent Preparation: Phenylzinc reagents are typically prepared from phenyl halides (e.g., bromobenzene) and activated zinc metal or by transmetalation from an organolithium or Grignard reagent. These reagents are sensitive to air and moisture and must be handled under strictly inert conditions.[8]

    • Catalyst Choice: While palladium catalysts are most common, nickel catalysts can also be employed for Negishi couplings.[3]

Q5: My Negishi coupling is giving a low yield. What are the likely culprits?

A5: Similar to the Suzuki coupling, low yields in Negishi reactions often stem from reagent quality and reaction conditions.

  • Inactive Organozinc Reagent: The most common issue is the quality of the organozinc reagent. Ensure that it was prepared correctly and has not been exposed to air or moisture.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides, highly active catalyst systems are often necessary.[4]

  • Reaction Conditions: Strict adherence to anhydrous and oxygen-free conditions is paramount for the success of the Negishi coupling.

Visualizing the Negishi Coupling Workflow

Negishi_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction Phenyl Halide Phenyl Halide Activate Zinc Activate Zinc Phenyl Halide->Activate Zinc or Transmetalation Phenylzinc Reagent Phenylzinc Reagent Activate Zinc->Phenylzinc Reagent Coupling Coupling Phenylzinc Reagent->Coupling This compound This compound Coupling->this compound Methyl 2-haloisonicotinate Methyl 2-haloisonicotinate Methyl 2-haloisonicotinate->Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Coupling

Caption: General workflow for this compound synthesis via Negishi coupling.

IV. Purification and Characterization

Q6: What is the recommended procedure for purifying the final product, this compound?

A6: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and inorganic salts. The crude product can then be purified by one of the following methods:

  • Flash Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient purification method.

Q7: What are the key analytical techniques for characterizing this compound?

A7: The structure and purity of the final product should be confirmed by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

V. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add Methyl 2-bromoisonicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Conditions
ParameterRecommended ConditionRationale
Aryl Halide Methyl 2-bromoisonicotinateGood balance of reactivity and stability.[5]
Boron Reagent Phenylboronic acid or Phenylboronic acid pinacol esterPinacol ester offers greater stability against protodeboronation.[5]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Common and effective catalysts for Suzuki couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice of base can influence yield and side reactions.[5]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common for Suzuki reactions.
Temperature 80 - 100 °CSufficient to drive the reaction without significant decomposition.

VI. References

  • BenchChem Technical Support. Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. 5

  • BenchChem Technical Support. Troubleshooting difficult Suzuki couplings with substituted boronic acids. 6

  • Wikipedia. Negishi coupling. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • ChemScene. This compound. --INVALID-LINK--

  • CymitQuimica. This compound. --INVALID-LINK--

  • Organic Chemistry Portal. Negishi Coupling. --INVALID-LINK--

  • ChemicalBook. Methyl 2-(Boc-amino)isonicotinate synthesis. --INVALID-LINK--

  • BenchChem Technical Guide. Synthesis of Methyl 2,6-dihydroxyisonicotinate. 9

  • BLD Pharm. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. --INVALID-LINK--

  • Reddit. Failed suzuki coupling, any suggenstions?. --INVALID-LINK--

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--

  • ResearchGate. Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. --INVALID-LINK--

  • NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. --INVALID-LINK--

  • YouTube. Suzuki cross-coupling reaction. --INVALID-LINK--

  • Organic Syntheses. Bipyridine. --INVALID-LINK--

  • PubMed. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle. --INVALID-LINK--

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. --INVALID-LINK--

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. --INVALID-LINK--

  • PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. --INVALID-LINK--

  • Google Patents. 2-methyl nicotinate and preparation method and application thereof. --INVALID-LINK--

  • Google Patents. Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. --INVALID-LINK--

  • The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. --INVALID-LINK--

References

Technical Support Center: Synthesis of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Phenylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related heteroaromatic compounds. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions, offering field-tested troubleshooting strategies and detailed analytical guidance to ensure the integrity of your synthesis.

Introduction: The Challenge of Selectivity in 2-Phenylpyridine Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, predominantly relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings. While powerful, these methods are often accompanied by the formation of closely related impurities that can be challenging to separate and may impact downstream applications. Understanding the genesis of these side products is the first step toward mitigating their formation and achieving high purity of the target molecule.

This guide provides a structured, question-and-answer-based approach to address the common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Common Side Products in Cross-Coupling Reactions

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a biphenyl or a bipyridine derivative. What is happening?

Answer: You are likely observing homocoupling products. This is one of the most common side reactions in palladium-catalyzed cross-couplings. Homocoupling can occur with both of your starting materials, leading to the formation of symmetrical dimers.

  • Aryl Halide Homocoupling (e.g., formation of Biphenyl): This occurs when your phenyl halide (e.g., bromobenzene or iodobenzene) couples with itself.

  • Organometallic Homocoupling (e.g., formation of 2,2'-Bipyridine-4,4'-dicarboxylate): This involves the self-coupling of your organoboron or organozinc reagent derived from methyl isonicotinate.

Causality & Mechanism:

Homocoupling is often promoted by the presence of oxygen or other oxidants in the reaction mixture, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II), a key species in some homocoupling pathways.[1] Additionally, certain reaction conditions, such as high temperatures and prolonged reaction times, can favor these side reactions. In the context of pyridine derivatives, the strong coordination of the bipyridine homocoupling product to the palladium center can also lead to catalyst deactivation.[2]

Troubleshooting Strategies:

  • Thorough Degassing: Ensure your solvents and reaction vessel are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly influence the extent of homocoupling. For instance, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[1] Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[1]

  • Control of Stoichiometry: Using a slight excess of the organometallic reagent can sometimes suppress aryl halide homocoupling.

  • Lower Reaction Temperatures: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often disfavor the higher activation energy pathways leading to homocoupling.

Question 2: My mass spectrometry results show a peak corresponding to the starting methyl 2-halo-isonicotinate but without the halogen. What is this impurity?

Answer: This is a dehalogenation side product, where the halide on your pyridine ring is replaced by a hydrogen atom.

Causality & Mechanism:

Dehalogenation can occur through several mechanisms. One common pathway involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture.[1] Potential hydride sources include trace water, alcohols (if used as a solvent or co-solvent), or even certain bases.

Troubleshooting Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Choice of Base and Solvent: Amine bases and alcoholic solvents can sometimes act as hydride donors.[1] If dehalogenation is a significant issue, consider switching to a non-protic solvent and a carbonate or phosphate base.

  • Ligand Selection: The electronic properties of the ligand can influence the propensity for dehalogenation. Experimenting with different phosphine ligands may be beneficial.

Question 3: I am using a Suzuki coupling, and I see a significant amount of methyl isonicotinate in my crude product. What is causing this?

Answer: You are likely observing the product of protodeboronation (or protodeborylation), where the boronic acid or ester group is cleaved and replaced by a hydrogen atom.

Causality & Mechanism:

Protodeboronation is a common side reaction for organoboron compounds, especially under aqueous and/or basic conditions.[1] The C-B bond is susceptible to cleavage by protons, and the presence of water in the reaction mixture, often a component of Suzuki reactions, can facilitate this process. The stability of the boronic acid itself is also a critical factor; some heteroaromatic boronic acids are particularly prone to this side reaction.

Troubleshooting Strategies:

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[1]

  • Anhydrous Conditions (where possible): While some water is often necessary for the Suzuki-Miyaura reaction, using an excessive amount can exacerbate protodeboronation.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. In some cases, milder bases like potassium carbonate are preferred over stronger bases like sodium hydroxide.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction progress and stop it as soon as the desired product is formed.

Section 2: Side Products Specific to the Substrate

Question 4: I am concerned about the hydrolysis of the methyl ester group on my product. Is this a common issue?

Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-Phenylisonicotinic acid) is a potential side reaction, particularly given that many cross-coupling reactions are run under basic conditions, sometimes with water as a co-solvent.

Causality & Mechanism:

Ester hydrolysis is a well-known reaction catalyzed by both acid and base. In the context of a Suzuki or Negishi coupling, the basic conditions required for the reaction can promote the nucleophilic attack of hydroxide ions on the carbonyl carbon of the ester, leading to cleavage of the methyl group.

Troubleshooting Strategies:

  • Choice of Base: If hydrolysis is a significant problem, consider using a non-nucleophilic base or a base that is less soluble in the reaction medium. Anhydrous conditions, if compatible with the cross-coupling reaction, will also mitigate this side reaction.

  • Reaction Temperature and Time: As with other side reactions, minimizing the reaction temperature and time can reduce the extent of hydrolysis.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly.

Question 5: Can over-methylation occur during the synthesis?

Answer: While less common than the side products from the cross-coupling itself, over-methylation is a theoretical possibility, especially if certain reagents are present. Palladium catalysts have been shown to catalyze the methylation of C-H bonds using various methyl sources.[3][4]

Causality & Mechanism:

If the reaction mixture contains a potential methyl source (e.g., from the breakdown of certain ligands or additives) and the palladium catalyst is in an appropriate oxidation state, it could potentially catalyze the methylation of an aromatic C-H bond on either the phenyl or pyridine ring of the product.

Troubleshooting Strategies:

  • Careful Selection of Reagents: Be mindful of all components in the reaction mixture. Avoid additives that could serve as a source of methyl groups under the reaction conditions.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere can help prevent oxidative side reactions that might lead to catalyst species capable of promoting C-H activation.

Analytical Protocols & Data Interpretation

A robust analytical strategy is crucial for identifying and quantifying side products.

Table 1: Key Analytical Techniques for Impurity Profiling
TechniquePurposeSample PreparationExpected Observations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial purity assessment.Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).The product, starting materials, and major side products should have different Rf values. Homocoupling products are typically less polar than the starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities.[2][5]Dilute the crude reaction mixture in a volatile solvent.Provides mass spectra for the product and volatile side products like dehalogenated starting material and some homocoupling products.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and separation of non-volatile impurities.[6][7][8][9]Dissolve the crude or purified product in the mobile phase or a compatible solvent.A validated HPLC method can accurately quantify the purity of the final product and resolve it from closely related impurities like isomers and hydrolysis products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and major impurities.Dissolve the purified product or isolated impurities in a deuterated solvent.¹H and ¹³C NMR are essential for confirming the structure of this compound and can be used to identify the characteristic signals of side products like homocoupled species.[10][11][12]
Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a general starting point for developing a specific HPLC method for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Visualizing the Synthetic Landscape

Diagram 1: Common Side Product Pathways

Side_Products cluster_reactants Reactants cluster_impurities Common Side Products Methyl 2-halo-isonicotinate Methyl 2-halo-isonicotinate Pd Catalyst Pd Catalyst Methyl 2-halo-isonicotinate->Pd Catalyst Desired Pathway Homocoupling (Bipyridine) Homocoupling (Bipyridine Derivative) Methyl 2-halo-isonicotinate->Homocoupling (Bipyridine) Self-Coupling Dehalogenation Dehalogenation Methyl 2-halo-isonicotinate->Dehalogenation H Source Phenylboronic Acid / Phenylzinc Halide Phenylboronic Acid / Phenylzinc Halide Phenylboronic Acid / Phenylzinc Halide->Pd Catalyst Homocoupling (Biphenyl) Homocoupling (Biphenyl) Phenylboronic Acid / Phenylzinc Halide->Homocoupling (Biphenyl) Self-Coupling Protodeboronation Protodeboronation Phenylboronic Acid / Phenylzinc Halide->Protodeboronation H+ Source Product This compound Pd Catalyst->Product Hydrolysis Hydrolysis Product->Hydrolysis Base/H2O

Caption: Major reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Side Products (GC-MS, LC-MS, NMR) Start->Identify Homocoupling Homocoupling Detected? Identify->Homocoupling Dehalogenation Dehalogenation Detected? Homocoupling->Dehalogenation No Sol_Homocoupling Improve Degassing Optimize Catalyst/Ligand Adjust Stoichiometry Homocoupling->Sol_Homocoupling Yes Protodeboronation Protodeboronation Detected? Dehalogenation->Protodeboronation No Sol_Dehalogenation Use Anhydrous Solvents Change Base/Solvent Dehalogenation->Sol_Dehalogenation Yes Hydrolysis Hydrolysis Detected? Protodeboronation->Hydrolysis No Sol_Protodeboronation Use Boronic Ester Optimize Base Reduce Temp/Time Protodeboronation->Sol_Protodeboronation Yes Sol_Hydrolysis Use Non-nucleophilic Base Anhydrous Conditions Careful Work-up Hydrolysis->Sol_Hydrolysis Yes Optimize Re-run Optimized Reaction Hydrolysis->Optimize No Sol_Homocoupling->Optimize Sol_Dehalogenation->Optimize Sol_Protodeboronation->Optimize Sol_Hydrolysis->Optimize

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Improving the Yield of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Phenylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during its synthesis. The predominant and most versatile method for synthesizing this molecule is the Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is sensitive to a multitude of parameters that can significantly impact reaction yield and purity. This document provides a structured, in-depth guide to troubleshooting common issues and optimizing your reaction conditions based on mechanistic principles and field-proven strategies.

Section 1: Core Principles of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis of this compound typically involves the palladium-catalyzed coupling of a Methyl 2-haloisonicotinate (where the halide is Cl, Br, or I) with a phenylboron species (e.g., phenylboronic acid). The reaction proceeds through a catalytic cycle, and the efficiency of each step is paramount for achieving a high yield.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a critical role in activating the boronic acid for the transmetalation step.[2]

Suzuki_Miyaura_Cycle pd0 Active Pd(0)Ln Catalyst oa_complex Oxidative Addition Complex Ar-Pd(II)(X)Ln pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate Ar-Pd(II)(R)Ln oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product reductive_elim Reductive Elimination aryl_halide Methyl 2-haloisonicotinate (Ar-X) aryl_halide->oa_complex boronic_acid Activated Phenylboronate [Ph-B(OH)3]⁻ boronic_acid->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My reaction shows low or no conversion of the starting material (e.g., Methyl 2-chloroisonicotinate). What should I check first?

A1: This issue typically points to a failure in the first step of the catalytic cycle: Oxidative Addition . Aryl chlorides, and to some extent heteroaryl bromides, have strong carbon-halogen bonds that require a highly active catalyst to break.[3] The nitrogen atom in the pyridine ring can also coordinate to the palladium center, potentially inhibiting the catalyst.[4]

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. Older palladium sources can have reduced activity. Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles, which generate the active Pd(0) species more reliably.[3]

    • Ligand Choice is Critical: For a challenging substrate like a substituted chloropyridine, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] You must use a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition step and stabilize the active catalyst.

      • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for heteroaryl chloride substrates.[3][4]

  • Increase Reaction Temperature: Oxidative addition is often the rate-limiting step and is highly temperature-dependent. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C. Use a high-boiling point solvent like dioxane or toluene to safely reach these temperatures.[3]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[6] Incomplete removal of oxygen will deactivate your catalyst before the reaction can begin.

    • Best Practice: Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Assemble your reaction under a positive pressure of inert gas. A simple evacuate-and-backfill cycle (repeated 3 times) is also highly effective.[6]

Q2: The reaction starts but stalls, or the yield is consistently low (~30-50%). What are the likely causes?

A2: When the reaction initiates but fails to reach completion, the primary suspects are catalyst deactivation during the reaction or a competing side reaction that consumes your starting materials.

Troubleshooting Steps:

  • Minimize Protodeboronation: This is one of the most common side reactions that lowers yield.[1] The C-B bond of the phenylboronic acid is cleaved by a proton source (often water), converting it to benzene, which cannot participate in the coupling. Electron-deficient boronic acids are particularly susceptible.[6]

    • Solution 1: Use a Milder, Effective Base: Strong bases in aqueous media can accelerate protodeboronation. Switching from NaOH or K₂CO₃ to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can suppress this side reaction.[6][7]

    • Solution 2: Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source. Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can significantly improve yields for sensitive substrates.[7]

    • Solution 3: Use a More Stable Boron Reagent: Phenylboronic acid can be unstable. Consider using its corresponding pinacol ester or MIDA boronate, which are more robust and less prone to protodeboronation.[6][8] These reagents slowly release the boronic acid into the reaction, keeping its instantaneous concentration low.

  • Check for Catalyst Decomposition: If you observe the formation of a black precipitate (palladium black), your catalyst is falling out of the catalytic cycle and becoming inactive.[9]

    • Solution: This is often a ligand issue. The ligand's job is to stabilize the palladium nanoparticles. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if the Pd:Ligand ratio is incorrect, decomposition will occur. Ensure you are using a suitable ligand (see Q1) and consider slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 2.5:1).

Q3: I'm observing significant byproduct formation, particularly a peak corresponding to benzene and another corresponding to Methyl isonicotinate. How can I minimize these?

A3: These two byproducts are clear indicators of specific side reactions. Benzene arises from protodeboronation of phenylboronic acid, while Methyl isonicotinate comes from dehalogenation of your starting material.

Troubleshooting_Workflow start Low Yield of This compound no_conversion Problem: Low/No Conversion start->no_conversion stalled_reaction Problem: Reaction Stalls or Incomplete start->stalled_reaction byproducts Problem: Significant Byproducts start->byproducts cause1 Cause: Inefficient Oxidative Addition no_conversion->cause1 cause2 Cause: Catalyst Deactivation or Protodeboronation stalled_reaction->cause2 cause3 Cause: Protodeboronation & Dehalogenation byproducts->cause3 solution1 Solution: 1. Use stronger ligand (SPhos, XPhos) 2. Increase Temperature 3. Ensure inert atmosphere cause1->solution1 solution2 Solution: 1. Switch to milder base (K3PO4) 2. Use anhydrous conditions 3. Use a more stable boron reagent (pinacol ester) cause2->solution2 solution3 Solution: 1. Follow solutions for protodeboronation 2. Ensure high-purity reagents 3. Avoid alcohol solvents if dehalogenation is severe cause3->solution3

Caption: A troubleshooting workflow for common yield issues.

Troubleshooting Steps:

  • Address Protodeboronation: As detailed in A2, this is the source of your benzene byproduct. Use a milder base (K₃PO₄), consider anhydrous conditions, or switch to a more stable boronic ester.[6][7]

  • Minimize Dehalogenation: The dehalogenation of your aryl halide starting material can occur via a competing catalytic cycle, often involving a hydride source.[1]

    • Source of Hydride: While the exact mechanism can be complex, impurities in reagents or certain solvents (like alcohols under basic conditions) can act as hydride donors.

    • Solution: Ensure you are using high-purity, dry solvents and reagents. If dehalogenation is a persistent issue, avoid alcohol-based co-solvents and ensure your base is not a source of hydrides.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal catalyst system for coupling with Methyl 2-chloroisonicotinate?

For this particularly challenging substrate, a highly active catalyst is non-negotiable. A combination of a modern palladacycle precatalyst with a bulky, electron-rich dialkylbiarylphosphine ligand is recommended.

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G3 or SPhos Pd G4Air-stable, reliable generation of active Pd(0), contains the optimal ligand built-in.
Ligand XPhos or SPhosBulky and electron-rich nature accelerates the rate-limiting oxidative addition to the C-Cl bond.[3]
Catalyst Loading 1-3 mol %Higher loadings may be needed for difficult couplings, but start with 1-2 mol % to minimize cost.

FAQ 2: How do I choose the right solvent and base combination?

The ideal combination provides good solubility for all components while minimizing side reactions. For heteroaromatic substrates, a polar aprotic solvent with a moderately strong, non-nucleophilic base is often a winning combination.

BaseSolvent(s)Advantages & Considerations
K₃PO₄ 1,4-Dioxane or TolueneExcellent, versatile choice. Strong enough to promote transmetalation but mild enough to minimize protodeboronation and ester hydrolysis.[2] Often used under anhydrous conditions.
K₂CO₃ Dioxane/Water or Toluene/Water (e.g., 5:1)A standard, cost-effective choice. The added water helps dissolve the base but can increase the risk of protodeboronation.[10] Requires vigorous stirring.
Cs₂CO₃ Dioxane or TolueneA stronger and more soluble carbonate base, often effective when others fail, but more expensive.[2]

FAQ 3: What is the best way to set up the reaction to ensure reproducibility?

Reproducibility issues often stem from atmospheric contamination or impure reagents. A rigorous and consistent setup procedure is key.

  • Use an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.

  • Add your solids: Methyl 2-haloisonicotinate, phenylboronic acid (or ester), and the base (e.g., K₃PO₄).

  • Seal the flask with a septum and purge with inert gas (evacuate/backfill x3).

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas. This is often done last to prevent any premature reactions before the system is homogeneous and at temperature.

  • Heat with vigorous stirring to ensure good mixing, especially with heterogeneous bases.[10]

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound from Methyl 2-chloroisonicotinate, incorporating the best practices discussed above.

Materials:

  • Methyl 2-chloroisonicotinate (1.0 mmol, 1 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol %)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-chloroisonicotinate (171.6 mg), phenylboronic acid (146.3 mg), and finely powdered K₃PO₄ (424.6 mg).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 catalyst (18.8 mg) under a positive flow of argon. Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

Technical Support Center: Troubleshooting Low Yield in Pyridine Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, achieving high yields in pyridine esterification is crucial for the efficient synthesis of target molecules. This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles to empower you to solve challenges in your esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction using a carboxylic acid, an alcohol, and a coupling agent like DCC with pyridine is giving a low yield. What are the likely causes?

Low yields in these coupling reactions, often a variation of the Steglich esterification, can stem from several factors. The key is to understand the reaction mechanism and potential pitfalls. The reaction proceeds by the activation of the carboxylic acid by a coupling agent like dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester.

Common Causes for Low Yield:

  • Side Reactions of the O-acylisourea Intermediate : The highly reactive O-acylisourea intermediate can undergo an intramolecular 1,3-rearrangement to form a stable N-acylurea byproduct.[1][2] This byproduct is unreactive towards the alcohol, thus reducing the yield of the desired ester. This side reaction is particularly problematic if the esterification is slow.

  • Insufficient Nucleophilicity of the Alcohol : Sterically hindered or electron-poor alcohols may not be nucleophilic enough to efficiently attack the O-acylisourea intermediate, allowing the competing rearrangement to the N-acylurea to dominate.[3][4]

  • Hydrolysis of the O-acylisourea Intermediate : Trace amounts of water in the reaction mixture can hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid, effectively stalling the reaction.

  • Suboptimal Reaction Conditions : Temperature and solvent can significantly impact the reaction rate and the prevalence of side reactions. Steglich-type esterifications are typically run at room temperature in aprotic polar solvents.[1][2]

Troubleshooting Steps:

  • Introduce a Nucleophilic Catalyst : The addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for efficient ester formation, especially with less reactive alcohols.[5][6] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[3][4] This intermediate is more susceptible to attack by the alcohol and is not prone to the debilitating rearrangement that forms N-acylurea.[1][5]

  • Ensure Anhydrous Conditions : Meticulously dry all glassware, solvents, and reagents.[7] Using molecular sieves can help to scavenge any residual water.

  • Optimize Solvent and Temperature : While dichloromethane (DCM) is a common solvent, exploring other polar aprotic solvents may be beneficial.[1][2] Ensure the reaction is run at the recommended temperature, typically room temperature, as excessive heat can promote side reactions.

Q2: I'm using an acid chloride and pyridine to synthesize my ester, but the yield is poor. What should I investigate?

This classic method, a variation of the Schotten-Baumann reaction, is generally robust but can suffer from low yields if not executed properly. Pyridine plays a dual role in this reaction: it acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.[7]

Common Causes for Low Yield:

  • Incomplete Neutralization of HCl : If less than one equivalent of pyridine is used, the generated HCl will protonate the alcohol, rendering it non-nucleophilic and halting the reaction.[7] The HCl can also protonate the pyridine, reducing its effectiveness as a catalyst.

  • Hydrolysis of the Acid Chloride : The presence of water will rapidly hydrolyze the acid chloride to the corresponding carboxylic acid, which is generally unreactive under these conditions.[7]

  • Low Reactivity of the Alcohol : Tertiary alcohols and electron-deficient phenols can be poor nucleophiles, leading to slow reaction rates.[7]

  • Side Reactions : If the starting materials or product are sensitive to acidic conditions, the pyridinium hydrochloride salt formed can potentially lead to degradation.

Troubleshooting Steps:

  • Check Stoichiometry of Pyridine : Ensure at least one equivalent of pyridine per equivalent of acid chloride is used. Using a slight excess of pyridine is often beneficial.

  • Maintain Anhydrous Conditions : As with other esterification methods, the exclusion of water is critical to prevent hydrolysis of the highly reactive acid chloride.[7]

  • Enhance Nucleophilic Catalysis : For sluggish reactions with hindered or electron-poor alcohols, the addition of a catalytic amount of DMAP can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate.[4][7]

  • Control Reaction Temperature : The reaction is often started at 0°C and then allowed to warm to room temperature to control the initial exotherm.[7]

  • Effective Work-up : The work-up procedure is crucial for isolating the pure ester. This typically involves diluting the reaction mixture with an organic solvent and washing with a dilute acid (like 1M HCl) to remove excess pyridine, followed by a wash with a weak base (like sodium bicarbonate) to remove any remaining acidic impurities, and finally a brine wash.[8][9]

In-Depth Troubleshooting Guides

Problem: My Steglich esterification is slow and yields are consistently below 50%, with a significant amount of a white precipitate that is not my product.

This is a classic symptom of the O-acylisourea intermediate rearranging to the N-acylurea byproduct. The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the coupling agent, but the low yield of the desired ester points to the formation of the soluble N-acylurea.

  • Analyze the Byproduct : Isolate the soluble byproduct and characterize it using NMR or mass spectrometry to confirm the presence of the N-acylurea.

  • Monitor the Reaction by TLC : Spot the reaction mixture over time. The disappearance of the starting carboxylic acid without the corresponding appearance of the product ester is a strong indicator of a dominant side reaction.

  • Catalyst is Key : If not already in use, add 5-10 mol% of DMAP to the reaction mixture. This will intercept the O-acylisourea intermediate and form the more reactive N-acylpyridinium salt, outcompeting the rearrangement reaction.[1][5]

  • Alternative Coupling Agents : Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] This can simplify the purification process as the corresponding urea byproduct is water-soluble and can be easily removed during an aqueous work-up.

  • Solvent Selection : A solvent selection guide for Steglich-type esterifications can provide greener and more efficient alternatives to traditional solvents like DCM and DMF.[10]

Problem: My esterification with an acid chloride and pyridine results in a complex mixture of products and a low yield of the desired ester.

This issue often points to problems with reagent purity, reaction conditions, or the work-up procedure.

  • Check Purity of Starting Materials : Ensure the acid chloride is pure and has not hydrolyzed to the carboxylic acid. The alcohol and pyridine should also be of high purity and anhydrous.

  • Re-evaluate the Work-up : An improper work-up can lead to hydrolysis of the ester product or incomplete removal of byproducts. Ensure the aqueous washes are performed correctly and that the organic layer is thoroughly dried before solvent removal.[8][9]

  • Optimize Reagent Addition : Add the acid chloride slowly to a cooled solution (0 °C) of the alcohol and pyridine to control the exotherm and minimize side reactions.[7]

  • Consider an Acid Scavenger : While pyridine acts as an acid scavenger, for sensitive substrates, a non-nucleophilic hindered base like triethylamine can be used in conjunction with a nucleophilic catalyst like DMAP.[11][12]

  • Purification Strategy : If the crude product is a complex mixture, careful column chromatography may be necessary. Ensure the chosen solvent system provides good separation of the desired ester from the byproducts.

Data & Protocols

Table 1: Recommended Catalyst Loading for Enhanced Esterification
CatalystTypical Loading (mol%)Application Notes
DMAP 5 - 10Highly effective for Steglich esterifications and reactions with acid chlorides, especially with sterically hindered or electron-poor alcohols.[4][6]
Pyridine ≥ 100 (as base)Can also act as a nucleophilic catalyst, but is less effective than DMAP.[7]
Experimental Protocol: Optimized Steglich Esterification
  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent : Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up : Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.[8]

Visualizing the Chemistry

Diagram 1: The Role of DMAP in Steglich Esterification

DMAP_Catalysis cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways cluster_esterification Ester Formation Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow) N_Acylpyridinium N-Acylpyridinium Salt (Reactive) O_Acylisourea->N_Acylpyridinium + DMAP (Fast) Ester Ester N_Acylpyridinium->Ester + Alcohol Alcohol Alcohol

Caption: DMAP intercepts the O-acylisourea to form a highly reactive intermediate, preventing a yield-lowering side reaction.

Diagram 2: Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Workflow Start Low Ester Yield Reaction_Type Identify Reaction Type Start->Reaction_Type Steglich Steglich (DCC/EDC) Reaction_Type->Steglich Coupling Agent Acid_Chloride Acid Chloride Reaction_Type->Acid_Chloride Acyl Halide Check_DMAP Is DMAP being used? Steglich->Check_DMAP Check_Pyridine_Stoich Is [Pyridine] >= [Acid Chloride]? Acid_Chloride->Check_Pyridine_Stoich Add_DMAP Add 5-10 mol% DMAP Check_DMAP->Add_DMAP No Check_Anhydrous Are conditions anhydrous? Check_DMAP->Check_Anhydrous Yes Add_DMAP->Check_Anhydrous Dry_Reagents Thoroughly dry all reagents and solvents Check_Anhydrous->Dry_Reagents No Optimize_Workup Optimize work-up procedure Check_Anhydrous->Optimize_Workup Yes Dry_Reagents->Optimize_Workup Check_Pyridine_Stoich->Check_Anhydrous Yes Increase_Pyridine Increase pyridine to >1 equivalent Check_Pyridine_Stoich->Increase_Pyridine No Increase_Pyridine->Check_Anhydrous Final_Check Re-evaluate purity of starting materials Optimize_Workup->Final_Check

Caption: A decision tree to systematically troubleshoot common causes of low yield in pyridine esterification reactions.

References

Technical Support Center: Purification of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the purification of Methyl 2-Phenylisonicotinate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve high purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[1][2] If this method was employed, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 2-halo-pyridine precursor (e.g., methyl 2-chloro-, 2-bromo-, or 2-iodoisonicotinate) and phenylboronic acid or its esters.

  • Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and a di-pyridyl species (from the coupling of two 2-halo-pyridine molecules). The formation of these is often promoted by the presence of oxygen.[3]

  • Protodeboronation Product: Benzene, formed by the reaction of phenylboronic acid with a proton source.

  • Hydrolysis Product: 2-Phenylisonicotinic acid, resulting from the hydrolysis of the methyl ester under acidic or basic conditions during the reaction or work-up.[4][5]

  • Residual Catalyst and Ligands: Traces of the palladium catalyst and any phosphine ligands used in the coupling reaction.

  • Inorganic Salts: Byproducts from the base used in the Suzuki reaction, such as sodium or potassium salts.[6]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice between these two powerful purification techniques depends on the nature and quantity of the impurities, as well as the scale of your purification.

  • Recrystallization is an excellent choice when you have a crystalline solid with a relatively high purity to begin with (e.g., >90%) and the impurities have different solubility profiles from your desired product. It is a cost-effective and scalable method for removing small amounts of impurities.

  • Column Chromatography is more suitable for complex mixtures containing multiple components with similar polarities or for removing impurities that are difficult to separate by recrystallization. It offers higher resolution but is generally more time-consuming, requires larger volumes of solvent, and is less amenable to very large-scale purifications.[7]

Q3: My crude product is an oil. Can I still use recrystallization?

A3: Oiling out, where the compound separates as a liquid instead of forming crystals, can be a challenge. It often occurs if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities that depress the melting point. If your this compound is an oil, column chromatography is likely the more straightforward initial purification method. After chromatography, the enriched product may solidify, at which point recrystallization can be used for final polishing.

Troubleshooting Common Purification Issues

Issue Potential Cause Recommended Solution
Low Recovery from Recrystallization - The chosen solvent is too good at dissolving the compound at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Screen for a solvent in which the compound has lower solubility at room temperature or in an ice bath.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High impurity load.- Select a solvent with a lower boiling point.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a preliminary purification by column chromatography to remove the bulk of the impurities.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Co-elution of impurities with the product.- Column overloading.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first.- Employ a shallower solvent gradient during elution.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product Degradation During Purification - The ester group is sensitive to hydrolysis under acidic or basic conditions.- Avoid strongly acidic or basic conditions during work-up and chromatography. If acidic or basic impurities are present, consider a mild acid-base extraction.- If using silica gel chromatography, which can be slightly acidic, you can neutralize it by adding a small amount of a non-polar amine like triethylamine to your eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The ideal solvent system should be determined through small-scale trials.

1. Solvent Selection: a. Place a small amount of your crude product into several test tubes. b. Add a few drops of different solvents or solvent mixtures to each tube. Good starting points for esters and pyridine-containing compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes or ethanol/water.[8][9] c. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. c. Heat the mixture to a gentle boil with stirring. d. Continue adding small portions of the hot solvent until the solid just dissolves.

3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization: a. Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point for a compound of moderate polarity like this compound is a mixture of ethyl acetate and hexanes.[10] c. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

2. Column Packing: a. Secure a glass chromatography column vertically. b. Pack the column with silica gel using either a dry or wet packing method.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution: a. Begin eluting with the chosen solvent system. b. Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Methyl 2-Phenylisonicotinate TLC TLC Analysis Crude->TLC Assess Purity & Impurity Profile Recrystallization Recrystallization TLC->Recrystallization High Purity & Suitable Solvent Found ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex Mixture or No Suitable Recrystallization Solvent PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis Confirm Purity

Caption: Decision workflow for purification of this compound.

Analytical Characterization of Impurities

A combination of analytical techniques is essential for the robust characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and tracking the removal of impurities during the purification process.

  • Mass Spectrometry (MS): Provides molecular weight information for identifying unknown impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the product and any impurities present.[12]

By understanding the potential impurities and applying the appropriate purification and analytical techniques, you can confidently obtain high-purity this compound for your research and development needs.

References

Technical Support Center: Recrystallization of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-Phenylisonicotinate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this specific molecule. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should dissolve the solute completely when hot but only sparingly when cold. For this compound, which contains a phenyl ring, a pyridine ring, and a methyl ester, several solvent systems are viable candidates. There is no single "best" solvent, and empirical testing is often necessary.

A rule of thumb is that solvents containing functional groups similar to the compound often work well.[2] Therefore, alcohols and esters are excellent starting points. Given the compound's aromatic nature, alcohols like methanol and ethanol are often effective.[3]

Recommended Solvent Systems for Initial Screening:

Solvent SystemTypeRationale & ConsiderationsBoiling Point (°C)
Ethanol (EtOH) SingleA versatile and common solvent for compounds with moderate polarity and aromatic groups. Its relatively low toxicity and ease of removal are advantageous.[2]78
Methanol (MeOH) SingleSimilar to ethanol, often provides good solubility at high temperatures for aromatic compounds.[3] Can sometimes lead to higher solubility at cold temperatures, potentially reducing yield.65
Isopropanol (IPA) SingleA good alternative to ethanol with a slightly higher boiling point, which can sometimes improve crystal formation.82
Ethyl Acetate (EtOAc) / Heptane MixedA widely used and highly effective mixed-solvent system. The compound is dissolved in a minimal amount of hot EtOAc (the "good" solvent), and heptane (the "poor" solvent) is added dropwise until turbidity appears. Using heptane over hexane is often preferred due to its higher boiling point, which can reduce the risk of the solvent boiling off too quickly.[4][5]EtOAc: 77, Heptane: 98
Acetone / Water MixedA common system where the compound is dissolved in hot acetone, and water is added as the anti-solvent.[6] This is effective for moderately polar compounds.Acetone: 56, Water: 100
Toluene SingleThe aromatic nature of toluene can be suitable for dissolving the phenyl and pyridine rings. However, its high boiling point can sometimes make it difficult to remove completely.111
Recrystallization Workflow

The following diagram outlines the fundamental steps for a standard recrystallization procedure.

RecrystallizationWorkflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in flask B Add minimal amount of hot solvent A->B C Heat until fully dissolved B->C D Filter solution while hot to remove insoluble impurities C->D If solution is cloudy E Allow solution to cool slowly to room temperature C->E If solution is clear D->E F Cool further in an ice bath to maximize crystal yield E->F G Collect crystals by suction filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide
Q2: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a very high concentration of the solute or the presence of significant impurities that depress the melting point.[7][8]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to dilute the solution.[7] This increases the temperature at which the compound will stay soluble, allowing it to cool further before precipitation begins.

  • Slow Down Cooling: Rapid cooling is a common cause of oiling out. After re-dissolving, ensure the flask cools as slowly as possible. You can achieve this by leaving the flask on a hot plate with the heat turned off or by wrapping it in glass wool to insulate it.[8]

  • Add More "Good" Solvent (for Mixed Systems): If using a mixed-solvent system like EtOAc/Heptane, your solution may be too saturated with the anti-solvent (Heptane). Re-heat the solution until the oil dissolves, add a small amount of the "good" solvent (EtOAc), and then allow it to cool slowly again.

Q3: No crystals are forming, even after the solution has cooled. What is the cause and solution?

This is one of the most common issues in recrystallization and usually points to one of two problems: too much solvent was used, or the solution is supersaturated.[8]

Solutions:

  • Reduce Solvent Volume: If too much solvent was used, the solution will not be saturated enough for crystals to form upon cooling.[8] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. If you are unsure, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, your compound is still in solution.[7]

  • Induce Nucleation: If the solution is supersaturated, crystals need a nucleation site to begin growing.[8]

    • Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[3][7]

    • Seed Crystal: Add a tiny crystal of the crude or pure this compound to the solution. This "seed" provides a template for further crystal growth.[7]

    • Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a small amount of solid on the rod. Re-insert the rod into the solution to introduce these micro-crystals as seeds.[7]

Q4: The recrystallization resulted in a very low yield. How can this be improved?

A low yield (e.g., <50%) can be frustrating but is often correctable. The primary causes are using too much solvent or incomplete precipitation.[7]

Solutions:

  • Minimize Solvent Usage: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions is key.[3]

  • Ensure Complete Cooling: Make sure the flask has been thoroughly cooled. After cooling to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the dissolved solid.

  • Recover from Mother Liquor: A significant amount of the product may remain dissolved in the filtrate (mother liquor).[7] You can recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

Troubleshooting cluster_problems Identify the Problem cluster_solutions Apply the Solution Start Recrystallization Problem Occurred NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound Oiled Out Start->OiledOut LowYield Low Yield Start->LowYield FastCrystals Crystals Formed Too Quickly Start->FastCrystals Sol_ReduceSolvent Boil off some solvent to concentrate solution NoCrystals->Sol_ReduceSolvent Is solution clear? Sol_InduceNucleation Scratch flask or add a seed crystal NoCrystals->Sol_InduceNucleation If concentration is correct Sol_ReheatDilute Reheat to dissolve oil, add more solvent OiledOut->Sol_ReheatDilute Sol_CoolLonger Cool in ice bath for longer period LowYield->Sol_CoolLonger Sol_Recover Concentrate mother liquor for a second crop LowYield->Sol_Recover FastCrystals->Sol_ReheatDilute Leads to impure crystals Sol_SlowCool Allow flask to cool much more slowly Sol_ReheatDilute->Sol_SlowCool

Caption: A decision tree for common recrystallization issues.

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (ethanol) to boiling. Add the hot ethanol to the flask in small portions, swirling after each addition, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) in small portions while heating until the solid is fully dissolved. Use the minimum amount necessary.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (heptane) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears.

  • Crystallization & Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above. The wash solvent in Step 7 should be a mixture of ethyl acetate and heptane, rich in heptane, or pure, cold heptane.

References

Technical Support Center: Interpreting NMR Spectra of Impure Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra of Methyl 2-Phenylisonicotinate, particularly when impurities are present. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the accurate characterization of your synthesized compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum is complex and shows more peaks than expected for pure this compound. How do I begin to identify the impurities?

A1: A crowded ¹H NMR spectrum is a common challenge. The first step is to systematically identify the signals corresponding to your target molecule. Then, you can deduce the identities of the impurities by comparing the remaining unknown peaks to the known chemical shifts of common starting materials, byproducts, and solvents.

Workflow for Impurity Identification:

Validation & Comparative

Introduction: The Structural Significance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-Phenylisonicotinate: A Comparative Study

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causality behind experimental choices, offers a robust, self-validating protocol, and compares the spectral data of the target molecule with structurally similar alternatives to provide a deeper understanding of substituent effects in heterocyclic systems.

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a methyl ester at the 4-position[1][2][3]. This substitution pattern creates a unique electronic environment within the molecule, making NMR spectroscopy an indispensable tool for its structural verification and characterization. Understanding the precise influence of these electron-withdrawing (methyl ester) and aromatic (phenyl) groups on the chemical shifts of the pyridine ring's protons and carbons is critical for quality control, reaction monitoring, and the design of new chemical entities.

This guide will elucidate the structure of this compound through a detailed interpretation of its ¹H and ¹³C NMR spectra. To provide a richer context, we will compare its spectral features against two key analogues:

  • Methyl Isonicotinate: This removes the phenyl group, isolating the effect of the methyl ester.

  • 2-Phenylpyridine: This removes the methyl ester, isolating the effect of the phenyl group.

This comparative approach allows for a more intuitive grasp of how substituents modulate the electronic landscape of the pyridine scaffold.

The NMR Experiment: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

Experimental Workflow

The overall process follows a logical sequence to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter solution through a cotton plug into a clean 5 mm NMR tube prep2->prep3 prep4 Cap and label the tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal and shim magnetic field acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum acq3->acq4 proc1 Apply Fourier Transform and Phase Correction acq4->proc1 proc2 Calibrate chemical shift (e.g., residual CHCl3 at 7.26 ppm) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign signals and analyze coupling patterns proc3->proc4 G A This compound (Target Molecule) B Methyl Isonicotinate A->B - Phenyl Group C 2-Phenylpyridine A->C - COOCH₃ Group

References

A Comprehensive Guide to the Structural Confirmation of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of Methyl 2-Phenylisonicotinate, a pyridine carboxylate derivative of interest in synthetic chemistry. We will delve into the experimental data that corroborates its structure, compare it with its isomers, and provide detailed protocols for its synthesis and characterization.

Introduction to this compound

This compound (CAS Number: 4634-14-4) is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at the 2-position and a methyl ester at the 4-position.[1][2] Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of approximately 213.23 g/mol .[1][3] The precise arrangement of these substituents is critical to its chemical properties and potential biological activity. This guide serves to definitively confirm this structure through a multi-faceted analytical approach.

Key Identifiers:

IdentifierValue
IUPAC Name methyl 2-phenylpyridine-4-carboxylate[1]
CAS Number 4634-14-4[1][3]
Molecular Formula C₁₃H₁₁NO₂[1][3]
Molecular Weight 213.23 g/mol [1][3]
Synonyms 2-PHENYL-ISONICOTINIC ACID METHYL ESTER[1][2]

Structural Elucidation through Spectroscopic Methods

The cornerstone of structural confirmation lies in the synergistic interpretation of various spectroscopic techniques. Here, we present the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that collectively validate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the phenyl and pyridine rings, as well as the methyl ester group.

  • Aromatic Region (δ 7.0-9.0 ppm): The protons of the phenyl and pyridine rings will resonate in this region. The substitution pattern dictates a specific splitting pattern. We expect to see multiplets for the phenyl protons and distinct signals for the three protons on the pyridine ring.

  • Methyl Ester (δ ~3.9 ppm): A characteristic singlet integrating to three protons is expected for the methyl group of the ester functionality.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected to have a chemical shift in this downfield region.

  • Aromatic Carbons (δ 120-160 ppm): The carbon atoms of the phenyl and pyridine rings will appear in this range. The carbons directly attached to the nitrogen and the ester group will have distinct chemical shifts.

  • Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group will resonate in this upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key expected absorptions are:

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1730 cm⁻¹, characteristic of an α,β-unsaturated ester carbonyl group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.

  • Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (approximately 213.23).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 182, and the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 154.

Comparative Analysis with Isomeric Structures

To underscore the importance of precise substituent placement, it is instructive to compare the expected spectroscopic data of this compound with its isomers, namely Methyl 2-phenylnicotinate and Methyl 3-phenylisonicotinate.

CompoundStructureKey Differentiating Spectroscopic Features
This compound Phenyl at C2, Ester at C4¹H NMR: Distinct splitting patterns for the three pyridine protons.
Methyl 2-Phenylnicotinate Phenyl at C2, Ester at C3¹H NMR: Different coupling constants and chemical shifts for the pyridine protons due to the different electronic environment.
Methyl 3-Phenylisonicotinate Phenyl at C3, Ester at C4¹H NMR: The proton at C2 of the pyridine ring would likely be the most downfield signal due to its proximity to the nitrogen and the phenyl group. The NMR spectra for this compound typically show aromatic protons around δ 7.0–8.0 ppm and a methyl group singlet around δ 3.7 ppm.[4]

This comparative analysis highlights how subtle changes in the substitution pattern lead to discernible differences in the spectroscopic data, allowing for unambiguous identification.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-phenylisonicotinic acid.

Materials:

  • 2-Phenylisonicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Suspend 2-phenylisonicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 2-Phenylisonicotinic Acid reflux Reflux reactant1->reflux reactant2 Methanol (excess) reactant2->reflux catalyst H₂SO₄ (catalytic) catalyst->reflux neutralize Neutralization (NaHCO₃) reflux->neutralize Cooling extract Extraction (Ethyl Acetate) neutralize->extract dry Drying (MgSO₄) extract->dry concentrate Concentration dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify product This compound purify->product

Synthesis workflow for this compound.
Spectroscopic Characterization Protocols

4.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

4.2.2. IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition: Obtain the mass spectrum over an appropriate m/z range.

Conclusion

The structural confirmation of this compound is unequivocally established through the collective evidence provided by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The distinct spectroscopic signatures, when compared with those of its isomers, leave no ambiguity as to the 2-phenyl, 4-methoxycarbonyl substitution pattern on the pyridine ring. The provided synthesis and characterization protocols offer a robust framework for researchers working with this and related compounds, ensuring the integrity and validity of their scientific investigations.

References

A Researcher's Guide to the Synthesis of Phenyl-Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a cornerstone heterocyclic scaffold, is a critical structural motif in a vast array of pharmaceuticals, functional materials, and natural products. The strategic introduction of phenyl substituents onto this ring system profoundly influences the molecule's steric and electronic properties, making the efficient synthesis of phenyl-substituted pyridines a paramount objective for researchers in drug discovery and materials science. This guide provides an in-depth, objective comparison of prominent synthetic routes, offering experimental insights and data to inform the selection of the most suitable methodology for a given research application.

Classical Condensation Routes: Building the Pyridine Core

Traditional methods for pyridine synthesis rely on the condensation of carbonyl compounds and a nitrogen source to construct the heterocyclic ring. These methods are often characterized by their operational simplicity and the use of readily available starting materials.

Kröhnke Pyridine Synthesis

First reported by Fritz Kröhnke, this method offers a versatile and high-yielding pathway to 2,4,6-trisubstituted pyridines.[1] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, typically ammonium acetate.[1][2]

Mechanism: The synthesis proceeds through a well-defined cascade.[1][2] Initially, the α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[1][3]

Krohnke_Mechanism Ylide Pyridinium Ylide Dicarbonyl 1,5-Dicarbonyl Intermediate Ylide->Dicarbonyl Michael Addition Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + NH3 - H2O Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization - H2O

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Advantages: The Kröhnke synthesis is noted for its broad substrate scope, tolerating a wide variety of substituents on both the ketone and the α,β-unsaturated carbonyl components.[1] This includes various aryl, heteroaryl, and alkyl groups, as well as both electron-donating and electron-withdrawing groups.[2] One-pot variations have also been developed to improve efficiency.[2]

Limitations: The preparation of the initial α-pyridinium methyl ketone salt is an additional synthetic step.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[1]
  • Preparation of N-phenacylpyridinium bromide:

    • Dissolve phenacyl bromide in dry acetone.

    • Add pyridine dropwise with stirring at room temperature.

    • Stir for 1-2 hours to allow for complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Kröhnke Condensation:

    • In a flask, thoroughly mix N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), and ammonium acetate.

    • Heat the solvent-free mixture to 120-140 °C for 2-4 hours. The mixture will melt and then solidify.

    • Cool the reaction to room temperature and treat the solid residue with water.

    • Collect the crude product by vacuum filtration and wash with water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the final product using NMR, MS, etc.

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of heterocyclic chemistry.[4][5] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[7]

Mechanism: The reaction proceeds through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and ammonia.[7] These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[4][8] A final oxidation step furnishes the pyridine ring.[7]

Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation Ketoester1 β-Ketoester (2 equiv) Ketoester1->Condensation Ammonia Ammonia Ammonia->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: General workflow for the Hantzsch pyridine synthesis.

Advantages: The Hantzsch synthesis is a one-pot reaction that is highly efficient for constructing symmetrically substituted pyridines.[4] It has found widespread application in medicinal chemistry, particularly for the synthesis of 1,4-dihydropyridine calcium channel blockers.[4][6] Modern variations have introduced more sustainable conditions, including solvent-free and microwave-assisted protocols.[4]

Limitations: The classical Hantzsch synthesis is generally limited to the production of symmetrically substituted pyridines.[9] The reaction often requires harsh conditions and long reaction times, although modern modifications have addressed these issues.[6]

Experimental Protocol: General Hantzsch Synthesis[10]
  • In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source (e.g., ammonium acetate, excess).

  • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Heat the reaction mixture, typically in a solvent like ethanol, under reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and isolate the intermediate 1,4-dihydropyridine.

  • Oxidize the dihydropyridine using an appropriate oxidizing agent (e.g., nitric acid, ferric chloride) to afford the final pyridine product.[6][8]

  • Purify the product by recrystallization or column chromatography.

Bohlmann-Rahtz Pyridine Synthesis

This method provides a route to substituted pyridines through the reaction of an enamine with an alkynone.[11] The traditional process is a two-step sequence involving the isolation of an aminodiene intermediate, which is then cyclized at high temperatures.[12]

Mechanism: The synthesis begins with a Michael addition of the enamine to the alkynone, forming an aminodiene intermediate.[11][13] This intermediate then undergoes a thermally induced E/Z isomerization followed by cyclodehydration to yield the substituted pyridine.[11]

Advantages: The Bohlmann-Rahtz synthesis offers high regiocontrol in the formation of 2,3,6-trisubstituted pyridines.[14] The use of ynones instead of enones circumvents the need for a separate oxidation step to achieve aromatization.[13]

Limitations: The classical method requires high temperatures for the cyclodehydration step and the isolation of the intermediate can be cumbersome.[13] However, recent modifications using Brønsted or Lewis acid catalysis can facilitate a one-pot reaction at lower temperatures.[11][12]

Experimental Protocol: One-Step Acid-Catalyzed Bohlmann-Rahtz Synthesis[12]
  • In a suitable solvent such as toluene, dissolve the enamine (e.g., ethyl β-aminocrotonate, ~1 mmol, 1 equivalent) and the alkynone (1.2 equivalents).

  • Add an acid catalyst (e.g., Amberlyst 15 ion exchange resin, 0.1 g).

  • Stir the mixture at 50 °C for approximately 26 hours.

  • Filter the mixture to remove the resin and wash the resin with chloroform.

  • Evaporate the filtrate in vacuo to obtain the pyridine product.

Ciamician-Dennstedt Rearrangement

This reaction involves the ring expansion of pyrroles to pyridines.[15] The classical approach utilizes the addition of a dihalocarbene to pyrrole, which then rearranges to a 3-halopyridine.[15]

Advantages: This method offers a unique pathway to pyridines from readily available five-membered ring precursors.

Limitations: The synthetic utility of the traditional Ciamician-Dennstedt rearrangement is often limited by a narrow substrate scope, the formation of byproducts, and the use of harsh reaction conditions.[16] However, recent modifications using chlorodiazirines as carbene precursors have expanded the scope to produce a diverse range of pyridines and quinolines under milder conditions.[16]

Modern Cross-Coupling Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including phenyl-substituted pyridines. These methods offer a modular and highly versatile approach, allowing for the direct coupling of a pre-formed pyridine ring with a phenyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[17] For the synthesis of phenylpyridines, this typically involves the palladium-catalyzed reaction of a halopyridine with a phenylboronic acid or its derivative.[17]

Mechanism: The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to yield the phenylpyridine product and regenerate the catalyst.[17]

Advantages: The Suzuki coupling is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[17]

Limitations: A potential challenge in some cases can be the formation of impurities derived from the phosphorus ligands used in the catalyst system.[18]

Experimental Protocol: General Suzuki Coupling[19]
  • To a reaction vessel, add the halopyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), and a base.

  • Add a suitable solvent system (e.g., an aqueous mixture).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling is another highly effective cross-coupling reaction that utilizes organozinc reagents.[20] This method is particularly valuable for the synthesis of bipyridines and other phenyl-substituted pyridines.[21]

Mechanism: The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation (from the organozinc reagent), and reductive elimination.[20]

Advantages: Negishi coupling is known for its high yields, mild conditions, and excellent functional group tolerance, including groups like alkynes, nitriles, and esters.[21] It is a powerful tool for preparing complex pyridine-containing molecules.[22]

Limitations: The preparation of the organozinc reagents can be sensitive to air and moisture, requiring inert atmosphere techniques.

Experimental Protocol: General Negishi Coupling for 5-Methyl-2,2'-Bipyridine
  • Prepare the pyridylzinc halide reagent via transmetalation of a pyridyllithium species or by direct reaction of a pyridyl halide with activated zinc.

  • In a separate flask under an inert atmosphere, combine the pyridyl halide coupling partner and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent like THF.

  • Add the prepared pyridylzinc reagent to the mixture.

  • Heat the reaction to reflux and monitor its progress.

  • After completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting bipyridine product.

Comparative Analysis of Synthesis Routes

Synthesis Route Typical Reactants Key Transformation Advantages Disadvantages Typical Yields
Kröhnke α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH4OAcRing formationBroad scope, high yields for 2,4,6-trisubstitution[1][2]Requires pre-synthesis of pyridinium saltGood to excellent[2]
Hantzsch Aldehyde, 2 equiv. β-ketoester, NH3Ring formationOne-pot, good for symmetrical pyridines[4]Limited to symmetrical products, requires oxidation[9]Moderate to high[6]
Bohlmann-Rahtz Enamine, alkynoneRing formationHigh regioselectivity, no oxidation step needed[13][14]Classical method requires high temperatures[13]Good[12]
Ciamician-Dennstedt Pyrrole, dihalocarbeneRing expansionAccess from 5-membered ringsClassical method has limited scope and harsh conditions[16]Moderate[16]
Suzuki Coupling Halopyridine, phenylboronic acidC-C couplingMild conditions, high functional group tolerance[17]Potential for ligand-derived impurities[18]Good to excellent
Negishi Coupling Halopyridine, phenylzinc reagentC-C couplingHigh yields, excellent functional group tolerance[21]Organozinc reagents can be sensitiveHigh[21]

Conclusion

The synthesis of phenyl-substituted pyridines can be approached through a variety of effective methods, each with its own set of advantages and limitations. Classical condensation reactions like the Kröhnke, Hantzsch, and Bohlmann-Rahtz syntheses are powerful for constructing the pyridine ring from acyclic precursors and are particularly useful for preparing highly substituted systems. For modular approaches that involve the late-stage introduction of a phenyl group onto a pre-existing pyridine core, modern cross-coupling reactions such as the Suzuki and Negishi couplings offer unparalleled versatility and functional group tolerance. The choice of the optimal synthetic route will ultimately be dictated by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-Phenylisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

Due to the limited availability of experimental mass spectra for this compound in public databases, this guide leverages established fragmentation principles of its constituent chemical moieties to provide a robust predictive analysis.[1] We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a comparative perspective for analysts. This predictive approach is invaluable for the identification and structural confirmation of novel substituted pyridine compounds.

Understanding the Molecule: this compound

Before delving into its fragmentation, it is crucial to understand the structure of this compound.

  • Molecular Formula: C₁₃H₁₁NO₂[2][3]

  • Molecular Weight: 213.23 g/mol [2][3]

  • Structure: A pyridine ring substituted with a phenyl group at the 2-position and a methyl ester group at the 4-position.

The presence of the stable aromatic pyridine and phenyl rings, a readily cleavable ester group, and a nitrogen atom are all expected to influence the fragmentation pattern significantly.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[4][5]

The molecular ion ([M]⁺˙) of this compound is expected to be observed at an m/z of 213. Given the aromatic nature of the compound, this molecular ion peak should be reasonably intense.[6]

The primary fragmentation pathways are predicted to involve the ester group and the bond between the two aromatic rings.

Key Predicted EI Fragments:
Predicted m/z Proposed Fragment Ion Proposed Structure Notes on Fragmentation Pathway
213[M]⁺˙[C₁₃H₁₁NO₂]⁺˙Molecular Ion
182[M - OCH₃]⁺[C₁₂H₈NO]⁺Loss of a methoxy radical from the ester group, a common fragmentation for methyl esters, leading to a stable acylium ion.[6][7]
154[M - COOCH₃]⁺[C₁₁H₈N]⁺Loss of the entire carbomethoxy group as a radical.
153[M - OCH₃ - CO]⁺[C₁₁H₈N]⁺Subsequent loss of carbon monoxide from the acylium ion at m/z 182.
136[M - C₆H₅]⁺[C₇H₆NO₂]⁺Cleavage of the phenyl group, resulting in a methyl isonicotinate radical cation.
105[C₇H₅O]⁺Phenylacylium ionWhile less direct, rearrangement and fragmentation could lead to this common fragment.
77[C₆H₅]⁺Phenyl cationA common fragment indicating the presence of a phenyl group.

Visualizing the EI Fragmentation Pathway:

EI_Fragmentation M [M]⁺˙ m/z 213 F1 [M - OCH₃]⁺ m/z 182 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 154 M->F2 - •COOCH₃ F3 [M - C₆H₅]⁺ m/z 136 M->F3 - •C₆H₅ F4 [C₆H₅]⁺ m/z 77 M->F4 F5 [C₁₁H₈N]⁺ m/z 153 F1->F5 - CO

Caption: Predicted EI fragmentation of this compound.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[5][8] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

For this compound, the protonated molecule [M+H]⁺ is expected at an m/z of 214. The basic nitrogen atom of the pyridine ring is the most likely site of protonation.

Key Predicted ESI-MS/MS Fragments:
Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Notes on Fragmentation Pathway
214182CH₃OHLoss of methanol from the protonated molecule, a common fragmentation pathway for protonated methyl esters.
214154COOCH₃OHA less common pathway involving the loss of the entire ester group as methyl formate.
214136C₆H₆Loss of benzene, which may occur after rearrangement.

Visualizing the ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]⁺ m/z 214 F1_ESI [M+H - CH₃OH]⁺ m/z 182 MH->F1_ESI - CH₃OH F2_ESI [M+H - C₆H₆]⁺ m/z 136 MH->F2_ESI - C₆H₆

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis: EI vs. ESI

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Molecular ion ([M]⁺˙) at m/z 213Protonated molecule ([M+H]⁺) at m/z 214
Fragmentation Extensive, occurs in the ion sourceMinimal in-source, induced by MS/MS
Key Fragments Acylium ion, loss of phenyl radicalLoss of methanol, loss of benzene
Information Provided Detailed structural information from multiple fragmentsMolecular weight confirmation and controlled fragmentation

Experimental Protocols

Reproducible and high-quality data are paramount. The following are detailed protocols for the mass spectrometric analysis of this compound.

Electron Ionization (EI) Mass Spectrometry Protocol

EI-MS is ideal for providing a detailed fragmentation pattern for structural confirmation.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.[1]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution using a 0.22 µm syringe filter.

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[4]

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight

  • Scan Range: m/z 40-300

Workflow Diagram:

EI_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis EI-MS Analysis Dissolve Dissolve 1 mg in 1 mL Methanol Filter Filter (0.22 µm) Dissolve->Filter Inject Direct Infusion or GC Inlet Filter->Inject Ionize Ionize (70 eV) Inject->Ionize Analyze Mass Analysis (m/z 40-300) Ionize->Analyze Detect Detection Analyze->Detect Data Data Detect->Data Generate Mass Spectrum

Caption: Experimental workflow for EI-MS analysis.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI-MS is well-suited for accurate mass measurement and for analyzing samples that may not be sufficiently volatile for EI-MS.[8]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent like methanol or acetonitrile.[9]

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[8][9][10] The formic acid aids in protonation.

  • Ensure there are no solid particles in the final solution.[8][9]

Instrumental Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas Pressure: 20-30 psi

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 250-350 °C

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight

  • MS1 Scan Range: m/z 100-400

  • MS/MS: Isolate the precursor ion at m/z 214 and apply collision-induced dissociation (CID) with varying collision energies to observe fragmentation.

Workflow Diagram:

ESI_Workflow cluster_sample_prep_esi Sample Preparation cluster_ms_analysis_esi ESI-MS/MS Analysis Stock Prepare 1 mg/mL Stock (Methanol) Dilute Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% FA Stock->Dilute Infuse Direct Infusion or LC Inlet Dilute->Infuse Ionize_ESI ESI+ Ionization Infuse->Ionize_ESI MS1 MS1 Scan (Identify [M+H]⁺ at m/z 214) Ionize_ESI->MS1 Isolate Isolate m/z 214 MS1->Isolate CID Collision-Induced Dissociation Isolate->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 Data_ESI Data_ESI MS2->Data_ESI Generate MS/MS Spectrum

Caption: Experimental workflow for ESI-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more confidently identify this compound and its analogs in complex mixtures. The detailed experimental protocols provided herein offer a robust starting point for acquiring high-quality, reproducible mass spectra. As with any predictive analysis, experimental verification is the ultimate confirmation of these proposed fragmentation patterns.

References

A Comparative Analysis of Methyl 2-Phenylisonicotinate and Other Isonicotinate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the isonicotinate scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, from potent anti-inflammatory and antimicrobial properties to applications as enzyme inhibitors.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 2-Phenylisonicotinate against other common isonicotinate esters, focusing on the structural nuances that dictate their physicochemical properties, reactivity, and potential biological performance. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of available data to inform experimental design and compound selection.

Introduction: The Significance of the Isonicotinate Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are pivotal in pharmaceutical development.[3] The nitrogen atom within the pyridine ring and the carboxylate group at the 4-position provide key hydrogen bonding and electronic features that are crucial for molecular recognition and biological activity.[3] Esterification of the carboxylic acid is a common strategy to modulate properties such as lipophilicity, cell permeability, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

This compound (CAS 4634-14-4) introduces a phenyl group at the 2-position of the pyridine ring, a modification that significantly alters its steric and electronic profile compared to simpler alkyl esters like Methyl isonicotinate (CAS 2459-09-8) and Ethyl isonicotinate (CAS 1570-45-2). This guide will dissect the implications of this substitution.

Physicochemical Properties: A Comparative Overview

The introduction of the 2-phenyl group has a pronounced effect on the physicochemical properties of the isonicotinate ester. These properties are fundamental to a compound's behavior in both chemical reactions and biological systems.

PropertyThis compoundMethyl IsonicotinateEthyl IsonicotinateRationale for Differences
Molecular Weight ( g/mol ) 213.23[4][5]137.14[6]151.16The addition of a C6H5 group significantly increases the molecular mass.
Calculated LogP 2.7[4]0.9[6]1.4The phenyl group imparts significant hydrophobicity, leading to a higher LogP value, which suggests increased lipid solubility.
Topological Polar Surface Area (TPSA) (Ų) 39.2[4]39.2[6]39.2The TPSA is dominated by the ester and pyridine nitrogen, which remains constant across these three molecules.
Melting Point (°C) Not available7-9[6]23The larger, more rigid structure of this compound is expected to result in a higher melting point due to more effective crystal packing.
Boiling Point (°C) Not available207-209[6]219.5Increased molecular weight and van der Waals forces from the phenyl group would predict a higher boiling point for this compound.
Hydrogen Bond Acceptors 3[4]3[6]3The number of hydrogen bond acceptors (the two oxygen atoms and the pyridine nitrogen) is conserved.
Rotatable Bonds 2[4]1[6]2The C-C bond between the pyridine and phenyl rings in this compound introduces an additional degree of rotational freedom compared to Methyl isonicotinate.

Expert Insight: The nearly threefold increase in the calculated LogP for this compound compared to Methyl isonicotinate is a critical differentiator. This heightened lipophilicity can have profound effects on its biological profile, potentially leading to enhanced membrane permeability, but also potentially increased binding to plasma proteins and off-target hydrophobic pockets. The conserved TPSA suggests that the polar interactions with target proteins may be similar, but the overall binding affinity and specificity will be heavily influenced by the new hydrophobic and steric profile.

Synthesis of Isonicotinate Esters: A Methodological Comparison

The synthesis of isonicotinate esters is typically achieved through straightforward esterification of the corresponding carboxylic acid. Below are representative protocols for the synthesis of this compound and Methyl Isonicotinate, highlighting the common principles and potential differences in execution.

Synthetic Workflow Overview

The general approach involves an acid-catalyzed esterification (Fischer esterification) or conversion to a more reactive acyl chloride intermediate followed by reaction with the alcohol.

G cluster_0 Route A: Fischer Esterification cluster_1 Route B: Acyl Chloride Intermediate Isonicotinic_Acid Isonicotinic Acid Derivative Reflux Heat/Reflux Isonicotinic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reflux Workup_A Neutralization & Extraction Reflux->Workup_A Ester_A Isonicotinate Ester Workup_A->Ester_A Isonicotinic_Acid_B Isonicotinic Acid Derivative SOCl2 SOCl₂ or (COCl)₂ Isonicotinic_Acid_B->SOCl2 Acyl_Chloride Isonicotinoyl Chloride SOCl2->Acyl_Chloride Methanol_B Methanol Acyl_Chloride->Methanol_B Workup_B Base Quench & Extraction Methanol_B->Workup_B Ester_B Isonicotinate Ester Workup_B->Ester_B

Caption: General synthetic workflows for isonicotinate esters.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on standard esterification procedures adapted for this specific substrate.

Objective: To synthesize this compound from 2-Phenylisonicotinic acid.

Materials:

  • 2-Phenylisonicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-Phenylisonicotinic acid (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the suspension. Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully dilute the residue with 50 mL of deionized water. Slowly add saturated sodium bicarbonate solution to neutralize the remaining acid until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Comparative Synthesis of Methyl Isonicotinate

The protocol is similar, but the physical properties of the product (a liquid at room temperature) necessitate slightly different handling during workup.[3]

Procedure:

  • Follow steps 1-4 as described for this compound, using isonicotinic acid as the starting material.

  • Neutralization and Extraction: After removing excess methanol, the residue is carefully neutralized with a saturated solution of sodium carbonate. Methyl isonicotinate may separate as an oil.[3]

  • Extract the product into a suitable organic solvent like chloroform or ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification can be achieved by vacuum distillation to yield pure Methyl isonicotinate.[3]

Causality in Synthesis: The choice between Fischer esterification and the acyl chloride route often depends on the scale and the sensitivity of other functional groups on the starting material. Fischer esterification is simpler and uses cheaper reagents, making it suitable for robust substrates. The acyl chloride method is faster and proceeds under milder conditions (after the formation of the acyl chloride), which is advantageous for more complex or sensitive molecules.[7] For both 2-phenylisonicotinic acid and isonicotinic acid, the Fischer method is generally effective.

Comparative Performance and Biological Activity

While direct, side-by-side comparative studies of this compound against other isonicotinate esters are not extensively reported in the literature, we can infer potential performance differences based on structure-activity relationships (SAR) within the broader class of isonicotinic acid derivatives.

Anti-inflammatory Activity: Inhibition of COX and ROS

Isonicotinic acid derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes or the reduction of reactive oxygen species (ROS).[2][8]

  • Impact of the 2-Phenyl Group: The introduction of a phenyl group at the 2-position significantly increases the lipophilicity of the molecule. In many inhibitor classes, increased hydrophobicity can lead to enhanced binding within the often-hydrophobic active sites of enzymes like COX.[8] However, the bulky nature of the phenyl group could also introduce steric hindrance, potentially preventing optimal binding.

  • Experimental Data on Related Compounds: Studies on other isonicotinates have demonstrated potent ROS inhibitory activity. For instance, the isonicotinate of meta-aminophenol showed an IC₅₀ value of 1.42 ± 0.1 µg/mL, which was eight-fold more potent than ibuprofen in the same assay.[2] While data for this compound is not available in this specific assay, its distinct structural features suggest its activity profile would differ.

Antimicrobial Activity

The isonicotinate scaffold is famously the basis for the anti-tuberculosis drug isoniazid.[2] Various derivatives have been explored for broader antibacterial and antifungal properties.[9][10][11]

  • Structure-Activity Relationship: The antimicrobial activity of isonicotinoyl hydrazones has been shown to be influenced by the nature of the substituents.[9] The lipophilicity of the molecule can play a crucial role in its ability to penetrate bacterial cell walls. The increased LogP of this compound suggests it may have different cell penetration characteristics compared to less lipophilic esters.

Enzymatic Hydrolysis and Metabolic Stability

The ester moiety of these compounds is susceptible to hydrolysis by carboxylesterases in the liver and plasma.[1][12] The rate of this hydrolysis is a key determinant of the compound's half-life and duration of action in vivo.

  • Steric and Electronic Effects: The rate of enzymatic hydrolysis is influenced by both steric hindrance around the ester carbonyl and the electronic nature of the pyridine ring.

    • Methyl vs. Ethyl Ester: Studies on nicotinate esters (a close structural isomer) have shown that increasing the length of the alkyl chain can affect the rate of hydrolysis.[12]

    • Impact of the 2-Phenyl Group: The bulky phenyl group adjacent to the pyridine nitrogen could sterically hinder the approach of the esterase enzyme to the ester group at the 4-position, potentially slowing down the rate of hydrolysis and increasing the metabolic stability of this compound compared to the unsubstituted Methyl isonicotinate.

G cluster_0 Methyl Isonicotinate cluster_1 This compound Esterase_A Carboxylesterase Hydrolysis_A Hydrolysis Esterase_A->Hydrolysis_A MI Methyl Isonicotinate MI->Hydrolysis_A INA_A Isonicotinic Acid Hydrolysis_A->INA_A Methanol_A Methanol Hydrolysis_A->Methanol_A Esterase_B Carboxylesterase Hydrolysis_B Hydrolysis (Potentially Slower) Esterase_B->Hydrolysis_B MPI This compound MPI->Hydrolysis_B SH Potential Steric Hindrance SH->Hydrolysis_B INA_B 2-Phenylisonicotinic Acid Hydrolysis_B->INA_B Methanol_B Methanol Hydrolysis_B->Methanol_B

References

Cross-referencing spectroscopic data for compound identification

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to cross-referencing spectroscopic data for unambiguous compound identification.

For researchers, scientists, and professionals in drug development, the definitive identification of a chemical compound is a cornerstone of scientific rigor and regulatory compliance. While individual spectroscopic techniques provide valuable pieces of the puzzle, true analytical power lies in the synergistic integration of multiple data sources. This guide provides an in-depth comparison of key spectroscopic methods and a practical framework for their cross-referencing to achieve unambiguous compound identification.

The Analytical Imperative: Beyond Single-Technique Analysis

Relying on a single spectroscopic method for compound identification can be fraught with ambiguity. Each technique interrogates a different aspect of a molecule's physical properties, and it is the convergence of these orthogonal datasets that provides the highest level of confidence in a proposed structure. This multi-technique approach is not just best practice; it is often a regulatory expectation for the validation of analytical procedures.[1][2][3]

Pillars of Compound Characterization: A Comparative Overview

The four primary spectroscopic techniques employed for the structural elucidation of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each offers a unique window into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution.[4] It provides information about the connectivity of atoms and their spatial relationships.

  • Core Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local electronic environment of each nucleus.

  • Key Information Gained:

    • Chemical Shift (δ): Indicates the electronic environment of a nucleus, providing clues about the functional group it belongs to.

    • Integration: The area under an NMR signal is proportional to the number of nuclei it represents.[5]

    • Coupling Constants (J): Reveal the connectivity between neighboring nuclei, allowing for the tracing of the carbon skeleton.

    • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): Provide through-bond and through-space correlations, enabling the complete assembly of the molecular structure.

Experimental Protocol: Acquiring a Proton (¹H) NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The deuterated solvent is essential to avoid a large solvent signal that would overwhelm the analyte signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for high-resolution spectra.

  • Acquisition: A standard ¹H NMR experiment is run. This involves applying a series of radiofrequency pulses and acquiring the resulting free induction decay (FID) signal.

  • Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the precise molecular weight of a compound and offers valuable clues about its structure through the analysis of its fragmentation patterns.[5][6]

  • Core Principle: MS measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, and the resulting ions are separated based on their m/z and detected.

  • Key Information Gained:

    • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has been ionized by the loss of an electron, directly providing the molecular weight of the compound.[5][7]

    • Fragmentation Pattern: The molecule often breaks apart into smaller, characteristic fragments. The masses of these fragments can be used to deduce the presence of specific substructures.[5][8]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][9]

  • Core Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9]

  • Key Information Gained: The presence or absence of characteristic absorption bands in the IR spectrum indicates the presence of specific functional groups, such as:

    • O-H (alcohols, carboxylic acids): Broad peak around 3200-3600 cm⁻¹[9]

    • C=O (ketones, aldehydes, esters, etc.): Strong, sharp peak around 1650-1800 cm⁻¹[9][10]

    • N-H (amines, amides): Peaks in the 3300-3500 cm⁻¹ region.[10]

    • C≡N or C≡C (nitriles, alkynes): Peaks around 2100-2250 cm⁻¹.[10]

Experimental Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and some of the energy is absorbed. The attenuated beam is then directed to the detector.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the presence of conjugated π systems.[11]

  • Core Principle: Molecules with π electrons or non-bonding electrons can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.[12]

  • Key Information Gained:

    • λmax: The wavelength of maximum absorbance can indicate the extent of conjugation in a molecule. As the extent of conjugation increases, the λmax shifts to longer wavelengths (a "red shift").[12]

    • Molar Absorptivity (ε): This is a measure of how strongly a compound absorbs light at a given wavelength. High molar absorptivity values are characteristic of π → π* transitions, while lower values are typical for n → π* transitions.[12]

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0).

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer, and a blank spectrum is recorded. This is used to zero the instrument and subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-800 nm).

Data Comparison at a Glance

Technique Information Provided Strengths Limitations
NMR Detailed connectivity, stereochemistryUnparalleled for complete structure elucidationRequires relatively large amounts of pure sample, can be time-consuming
MS Molecular weight, elemental formula, substructuresHigh sensitivity, small sample requirementFragmentation can be complex, isomers can be difficult to distinguish
IR Presence of functional groupsFast, easy to use, works for a wide range of samplesProvides limited information about the overall structure
UV-Vis Presence of chromophores and conjugationQuantitative analysis, sensitive to conjugated systemsLimited structural information, many compounds do not absorb in the UV-Vis range

The Synergy of Cross-Referencing: A Step-by-Step Workflow

The true power of spectroscopic analysis comes from the integration of data from these complementary techniques. The following workflow illustrates a logical approach to structure elucidation.

workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Initial Interpretation cluster_synthesis Hypothesis Generation & Verification MS Mass Spectrometry MS_info Molecular Weight & Elemental Formula (HRMS) MS->MS_info IR IR Spectroscopy IR_info Functional Groups IR->IR_info NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework NMR->NMR_info UV UV-Vis Spectroscopy UV_info Conjugated Systems UV->UV_info Hypothesis Propose Candidate Structures MS_info->Hypothesis IR_info->Hypothesis NMR_info->Hypothesis UV_info->Hypothesis Cross_Ref Cross-Reference All Data Hypothesis->Cross_Ref Cross_Ref->Hypothesis Inconsistent? Final_Structure Final Structure Assignment Cross_Ref->Final_Structure Consistent? Validation Database Comparison & DFT Calculations Final_Structure->Validation

Caption: A typical workflow for compound identification using multiple spectroscopic techniques.

Step 1: Determine the Molecular Formula

High-resolution mass spectrometry (HRMS) is the starting point. It provides an accurate mass of the molecular ion, which allows for the determination of the most likely elemental formula. This is a critical first piece of information that constrains the number of possible structures.

Step 2: Calculate the Degree of Unsaturation

Once the molecular formula is known, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value represents the total number of rings and/or multiple bonds in the molecule and provides a valuable check for any proposed structure. The formula for a compound with the formula CₐHₙNₙOₓXₑ (where X is a halogen) is:

Degree of Unsaturation = a - ( b/2 ) + (d/2) + 1

Step 3: Identify Functional Groups with IR Spectroscopy

The IR spectrum is then used to quickly identify the major functional groups present. For example, a strong absorption around 1720 cm⁻¹ immediately suggests the presence of a carbonyl group, while a broad band above 3200 cm⁻¹ indicates an alcohol or a carboxylic acid.[9][10]

Step 4: Assemble the Carbon-Hydrogen Framework with NMR Spectroscopy

With the molecular formula and key functional groups identified, the NMR spectra are used to piece together the carbon-hydrogen framework.

  • ¹³C NMR: Provides the number of unique carbon environments.

  • ¹H NMR: Shows the number of unique proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final connectivity. COSY reveals which protons are coupled to each other, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range correlations between protons and carbons.

Step 5: Confirm Conjugated Systems with UV-Vis Spectroscopy

If the previous steps suggest the presence of double bonds or aromatic rings, the UV-Vis spectrum can be used to confirm and characterize these conjugated systems.[11] The position of the λmax can help to distinguish between different types of chromophores.

Step 6: Propose and Verify the Structure

At this stage, all the pieces of information are brought together to propose one or more candidate structures. Each proposed structure must be consistent with all the spectroscopic data:

  • Does the proposed structure have the correct molecular formula and degree of unsaturation?

  • Are all the functional groups identified in the IR spectrum present in the structure?

  • Does the proposed structure account for all the signals in the ¹H and ¹³C NMR spectra, including their chemical shifts, integrations, and coupling patterns?

  • Is the fragmentation pattern observed in the mass spectrum consistent with the proposed structure?

  • Is the UV-Vis spectrum consistent with the chromophores in the proposed structure?

The Role of Spectroscopic Databases

Once a candidate structure has been proposed, it is essential to compare the acquired spectra with those of known compounds in spectral databases. This serves as a final and powerful confirmation of the proposed structure. Several comprehensive databases are available, often for free.[13]

  • Spectral Database for Organic Compounds (SDBS): A free online database that includes MS, IR, ¹H NMR, and ¹³C NMR spectra for a large number of organic compounds.[13][14]

  • NIST Chemistry WebBook: A comprehensive resource from the National Institute of Standards and Technology that includes a wide range of chemical and physical property data, including mass spectra and IR spectra.[13][15]

Workflow for Database Comparison

  • Search by Structure or Properties: Search the database using the proposed chemical name, CAS number, molecular formula, or other physical properties.

  • Retrieve Reference Spectra: Locate the reference spectra for the proposed compound.

  • Compare Spectra: Carefully compare the experimental spectra with the reference spectra. Pay close attention to key features such as chemical shifts, coupling constants, fragmentation patterns, and absorption frequencies.

  • Confirm or Refine: If the spectra match, this provides strong evidence for the correctness of the proposed structure. If there are significant discrepancies, the proposed structure may need to be revised.

Advanced Methods: Computational Chemistry in Structure Elucidation

In cases of particularly challenging or novel structures, computational methods such as Density Functional Theory (DFT) can be employed to predict NMR chemical shifts for a proposed structure.[4][16] These predicted spectra can then be compared to the experimental data to provide an additional layer of validation.

Challenges and Considerations in Data Integration

While the cross-referencing of spectroscopic data is a powerful approach, it is not without its challenges:

  • Data Quality: The quality of the spectroscopic data is paramount. Poorly resolved spectra, the presence of impurities, or incorrect calibration can lead to erroneous interpretations.

  • Isomers: Distinguishing between certain types of isomers (e.g., constitutional isomers, diastereomers) can be challenging and often requires a careful analysis of 2D NMR data.

  • Complex Molecules: For large and complex molecules, the spectra can be highly congested and difficult to interpret. In such cases, advanced NMR techniques and computational methods may be necessary.

  • Data Management: The integration of data from multiple instruments and software platforms can be a logistical challenge.[17][18] A robust data management system is essential for ensuring data integrity and traceability.

Conclusion: A Pathway to Unambiguous Identification

The unambiguous identification of chemical compounds is a critical task in many scientific disciplines. By moving beyond a single-technique approach and embracing the synergistic power of multiple spectroscopic methods, researchers can achieve a much higher level of confidence in their structural assignments. A logical and systematic workflow, combined with the use of spectral databases and, when necessary, computational methods, provides a robust framework for navigating the complexities of structure elucidation. This integrated approach not only enhances scientific rigor but also provides the self-validating system of evidence required to meet the stringent demands of drug development and regulatory scrutiny.[1][2][19]

References

Navigating the Bioactivity Landscape of Isonicotinic and Nicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery and Development

The core structure of these compounds, the pyridine carboxylic acid scaffold, is a well-established pharmacophore found in numerous clinically significant drugs. The versatility of this heterocyclic system allows for a wide range of structural modifications, leading to a diverse array of biological activities. This guide will delve into the reported antimicrobial and cytotoxic properties of various isonicotinic and nicotinic acid derivatives, presenting the data in a clear, comparative format to aid in understanding structure-activity relationships (SAR).

Antimicrobial Activity: A Comparative Look at Isonicotinic and Nicotinic Acid Hydrazide Derivatives

Hydrazide derivatives of isonicotinic acid (the basis of the well-known anti-tuberculosis drug isoniazid) and nicotinic acid have been a focal point of antimicrobial research. The introduction of various substituents allows for the modulation of their activity against a spectrum of bacterial and fungal pathogens.

A study on a series of newly synthesized isonicotinic acid hydrazides, specifically 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, revealed that the nature of the substituent at the 8-position of the tricyclic moiety significantly influences their anti-mycobacterial activity.[1] Derivatives with alkyl side chains demonstrated the most promising activity against Mycobacterium tuberculosis. In contrast, for non-tuberculosis bacterial strains, a derivative with a phenyl side chain exhibited the broadest spectrum of activity.[1]

Similarly, research into nicotinamide derivatives has identified compounds with potent antifungal activity. One study synthesized a series of nicotinamide derivatives and found that compound 16g was highly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[2] This compound also showed significant activity against fluconazole-resistant C. albicans strains.[2] Another study on nicotinic acid acylhydrazones identified two compounds with strong activity against Gram-positive bacteria, particularly Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL).[3]

The following table summarizes the antimicrobial activity of selected isonicotinic and nicotinic acid derivatives from the literature, providing a basis for comparison.

Compound ClassDerivativeTarget OrganismActivity (MIC)Reference
Isonicotinic Acid HydrazidesAlkyl-substituted tricyclic derivativesMycobacterium tuberculosisMost Active in Series[1]
Isonicotinic Acid HydrazidesPhenyl-substituted tricyclic derivativeVarious non-tuberculosis bacteriaBroad Spectrum[1]
NicotinamidesCompound 16g Candida albicans SC53140.25 µg/mL[2]
NicotinamidesCompound 16g Fluconazole-resistant C. albicans0.125-1 µg/mL[2]
Nicotinic Acid AcylhydrazonesCompound 13 Staphylococcus epidermidis ATCC 122281.95 µg/mL[3]
Nicotinic Acid AcylhydrazonesCompound 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81 µg/mL[3]

Cytotoxicity Profile: A Look at Phenyl-Pyridine Carboxylic Acid Derivatives

The cytotoxic potential of pyridine carboxylic acid derivatives has been explored in the context of anticancer drug discovery. A study focusing on phenyl-pyridine-2-carboxylic acid derivatives identified a compound, Ro 41-4439 , with low micromolar antiproliferative activity against a wide range of human cancer cell lines.[4] Notably, this compound exhibited more than 10-fold selectivity for cancer cells over proliferating normal human cells.[4] The mechanism of action was determined to be cell cycle arrest in mitosis, leading to apoptosis.[4]

Further exploration of the structure-activity relationships of these phenyl-pyridine-2-carboxylic acid derivatives indicated that modifications to the side chain length, as well as the aryl and pyridine rings, could lead to even more potent analogues.[4]

In a different study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity and cytotoxicity.[5] While some compounds showed good antibacterial activity against Staphylococcus aureus, their cytotoxicity was also assessed. Compound 5a4 , which exhibited good antibacterial activity, was found to have low cytotoxicity in an MTT assay, suggesting a favorable therapeutic window.[5]

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, it is crucial to understand the experimental protocols employed in these studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability relative to untreated controls G->H I Determine IC50 value: Concentration that inhibits 50% of cell growth H->I

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of compounds.

Conclusion and Future Directions

The available literature indicates that derivatives of isonicotinic and nicotinic acid are a promising source of compounds with diverse biological activities, including potent antimicrobial and selective cytotoxic effects. The structure-activity relationship studies, though not exhaustive for the Methyl 2-Phenylisonicotinate subclass, highlight the importance of substituent patterns on the pyridine and phenyl rings in determining both the potency and spectrum of activity.

Future research in this area would benefit from a systematic synthesis and evaluation of a focused library of this compound derivatives. Such studies should aim to:

  • Explore a wider range of substitutions on both the phenyl and pyridine rings to build a more comprehensive SAR.

  • Evaluate derivatives against a broader panel of microbial strains (including resistant isolates) and cancer cell lines to identify compounds with superior potency and selectivity.

  • Investigate the mechanism of action of the most promising compounds to understand their molecular targets and pathways.

By pursuing these avenues of research, it is possible to unlock the full therapeutic potential of this versatile chemical scaffold and develop novel drug candidates to address unmet medical needs.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 2-Phenylisonicotinate, a robust and accurate purity assessment is paramount. While traditional chromatographic techniques like HPLC and GC have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method offering distinct advantages.

This guide provides an in-depth comparison of qNMR with alternative methods for the purity determination of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage the most accurate and reliable analytical techniques.

The Principle of qNMR: A Foundation of Accuracy

Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This means that under properly controlled experimental conditions, the molar ratio of different compounds in a mixture can be determined directly from the integrals of their respective signals in a single spectrum.[4]

Unlike chromatographic methods that rely on response factors and calibration curves against a specific reference standard of the analyte, qNMR can provide an absolute quantification of an analyte using an internal standard of a different compound with a known, certified purity.[4][5] This capability is particularly advantageous when a certified standard of the analyte itself is unavailable or prohibitively expensive.[2]

Experimental Protocol: qNMR Purity of this compound

This protocol outlines a validated approach for determining the purity of this compound using ¹H qNMR. The causality behind each step is explained to ensure a self-validating and robust system.

Materials and Reagents
  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Rationale: Maleic acid is an excellent choice as it is highly soluble in common NMR solvents, chemically stable, non-reactive with the analyte, and possesses a sharp singlet resonance in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that typically does not overlap with analyte signals.[6][7]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.9% D). Rationale: DMSO-d₆ provides excellent solubility for a wide range of organic compounds and its residual proton signal does not interfere with the key signals of the analyte or the chosen internal standard.[8]

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical microbalance, volumetric flasks, and precision glassware.

Experimental Workflow

The general workflow for a qNMR analysis involves sample preparation, data acquisition, and data processing.[4]

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 15-20 mg of this compound and 8-10 mg of the maleic acid internal standard into a vial using an analytical balance. The use of a microbalance is recommended as weighing is often the largest source of error in qNMR.[2] Record the weights precisely.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d₆. Ensure complete dissolution to achieve a homogeneous solution, which is critical for accurate results.[9]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using optimized parameters.

ParameterRecommended ValueRationale (Causality)
Pulse ProgramStandard 90° pulse (e.g., zg30 or zg)A 90° pulse ensures maximum signal intensity for all nuclei, which is crucial for accurate integration.[9]
Relaxation Delay (D1)≥ 5 x T₁ (longest)This is the most critical parameter for accuracy. A sufficient delay ensures complete relaxation of all protons between scans, preventing signal saturation and ensuring that the integrated area is directly proportional to the number of nuclei. A typical value of 30-60 seconds is recommended for small molecules.
Number of Scans (NS)16 - 64To achieve an adequate signal-to-noise ratio (S/N > 250:1 is ideal) for precise integration.
Acquisition Time (AQ)2-4 secondsTo ensure adequate digital resolution for accurate peak integration.
Temperature298 K (25 °C)Maintain a constant and known temperature to minimize variations in chemical shifts and T₁ relaxation times.
  • Data Processing and Purity Calculation:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transform, followed by careful manual phase and baseline correction. Automated corrections should be used with caution and always verified manually.[9]

    • Integrate the well-resolved singlet from the two olefinic protons of maleic acid (~6.3 ppm) and a well-resolved signal from this compound (e.g., the methyl ester singlet).

    • Calculate the purity using the following equation[9]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal Standard (Maleic Acid)

Comparative Analysis: qNMR vs. HPLC and GC

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for purity analysis, qNMR offers a fundamentally different and often more direct approach.[10][11]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[12]Comparative separation technique based on differential partitioning between mobile and stationary phases.Separation technique for volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[13]
Reference Standard Requires a certified internal standard of a different compound.[1] No analyte-specific standard is needed.[3]Requires a well-characterized reference standard of the analyte itself for calibration (external standard method).Requires a well-characterized reference standard of the analyte itself for calibration.
Quantification Absolute quantification without a calibration curve.[3]Relative quantification based on a calibration curve.Relative quantification based on a calibration curve.
Information Content Provides both quantitative (purity) and qualitative (structural confirmation) data simultaneously.[14]Primarily quantitative data. Structural information requires coupling to a mass spectrometer (LC-MS).Primarily quantitative data. Structural information requires coupling to a mass spectrometer (GC-MS).[11]
Sample Preparation Simple: accurate weighing and dissolution.[9]Can be more complex, involving filtration and careful solvent selection for the mobile phase.Requires the analyte to be volatile or derivatized to become volatile. Not suitable for thermally unstable compounds.[10][15]
Analysis Time Typically 10-20 minutes per sample for data acquisition.Run times can vary from a few minutes to over an hour, plus system equilibration time.[16]Generally faster run times than HPLC for suitable analytes.[16]
Destructive? No, the sample can be fully recovered.[3]Yes, the sample is consumed.Yes, the sample is consumed.
Best Suited For Accurate purity assignment of pure substances, reference standard characterization, and analysis of mixtures with known components.Routine quality control, impurity profiling, and analysis of non-volatile or thermally labile compounds.[13][15]Analysis of volatile and semi-volatile compounds, residual solvents, and gases.[11]

Trustworthiness and Method Validation: The E-E-A-T Framework

  • Expertise & Experience: The choice of a long relaxation delay (D1) is not arbitrary; it is a deliberate decision grounded in the physics of nuclear relaxation to ensure the quantitative integrity of the data.[17] Similarly, selecting an internal standard with non-overlapping signals is a critical step that requires an expert understanding of NMR spectroscopy.[8]

  • Authoritativeness: The qNMR methodology is recognized by major pharmacopeias and standards bodies. For instance, the United States Pharmacopeia (USP) has a general chapter <761> on Nuclear Magnetic Resonance Spectroscopy.[7] Furthermore, organizations like the National Institute of Standards and Technology (NIST) provide primary standards specifically for qNMR, lending metrological traceability to the technique.[18][19][20]

  • Trustworthiness: A qNMR experiment is a self-validating system when performed correctly. By using a certified reference material (CRM) as the internal standard, the measurement is directly traceable to the International System of Units (SI).[20][21] The method's validity can be further assessed according to ICH Q2(R2) guidelines, which cover parameters like specificity, linearity, range, accuracy, and precision.[22][23][24]

Caption: Pillars of a Trustworthy qNMR Result.

Conclusion

For the purity determination of this compound, qNMR presents a compelling case as a primary analytical method. Its ability to provide direct, accurate, and SI-traceable quantification without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in research, development, and for the certification of reference materials. While HPLC and GC remain indispensable for routine quality control and impurity profiling, qNMR offers a higher level of metrological certainty. By understanding the principles, meticulously following a validated protocol, and appreciating its comparative advantages, researchers can confidently employ qNMR to establish an authoritative and trustworthy purity value for their compounds.

References

Safety Operating Guide

Proper Disposal of Methyl 2-Phenylisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-Phenylisonicotinate, a substituted pyridine derivative. By understanding the chemical nature of this compound and the governing regulations, laboratories can ensure safe handling and compliant disposal, thereby minimizing risks to personnel and the environment.

Hazard Assessment and Characterization

Key Considerations:

  • Toxicity: Pyridine is harmful if swallowed, inhaled, or absorbed through the skin. Substituted pyridines can also be irritating to the skin and eyes.[2]

  • Environmental Hazard: Many organic chemicals, including pyridine derivatives, can be toxic to aquatic life.[3]

  • Reactivity: While generally stable, it may be incompatible with strong oxidizing agents and strong acids.[4]

A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All handling of the solid or solutions should be performed in a well-ventilated fume hood.

Waste Identification and Classification: A Regulatory Imperative

The first critical step in proper disposal is to determine if the waste is classified as "hazardous" by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Waste can be classified as hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6]

While this compound is not explicitly listed by name, its parent compound, pyridine, is listed as a hazardous waste with the EPA waste code U196 when it is a discarded commercial chemical product.[7] Furthermore, spent solvent mixtures containing pyridine are classified as F005 hazardous waste.[6][8]

Therefore, it is highly probable that waste containing this compound will be classified as hazardous waste.

Waste Stream Likely EPA Hazardous Waste Code Rationale
Unused or expired this compoundU196 (as a pyridine derivative)As a discarded commercial chemical product analogous to pyridine.
Solutions of this compound in solventsF005 (if solvent is listed)If dissolved in a solvent mixture that is classified as F005 (e.g., toluene, methyl ethyl ketone, etc.), the entire waste stream is considered F005 hazardous waste.[8]
Contaminated labware (e.g., pipette tips, vials)U196 or F005Debris contaminated with a listed hazardous waste must be managed as that hazardous waste.

On-Site Waste Management: Segregation and Storage

Proper segregation and storage of hazardous waste are crucial to prevent accidental reactions and ensure safe handling.

Step-by-Step On-Site Protocol:

  • Waste Collection Container:

    • Use a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling:

    • Label the container with the words "Hazardous Waste."

    • Clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals (e.g., strong oxidizing agents).

    • Keep the container closed at all times, except when adding waste.

Off-Site Disposal: The Final Step

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility. It is illegal to dispose of hazardous waste down the drain or in the regular trash.[9]

Disposal Workflow:

  • Engage a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EH&S) department will have a contract with a licensed hazardous waste disposal company.

  • Waste Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.

  • Transportation and Final Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for organic chemical waste, including pyridine and its derivatives, is incineration at high temperatures.

Disposal Decision-Making Workflow

A Waste Generation (this compound) B Is the waste a discarded commercial chemical product? A->B C Is it a spent solvent mixture containing this chemical? B->C No E Classify as Hazardous Waste (Likely U196 or F005) B->E Yes D Does it exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)? C->D No C->E Yes D->E Yes J Manage as non-hazardous waste (Unlikely for this compound) D->J No F Segregate into a labeled, compatible waste container E->F G Store in a designated Satellite Accumulation Area F->G H Arrange for pickup by a licensed hazardous waste vendor G->H I Transport to a licensed TSDF for incineration H->I

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling specialized reagents like Methyl 2-Phenylisonicotinate, a substituted pyridine derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both your safety and the validity of your experimental outcomes.

Immediate Hazard Assessment & Core Safety Directives

This compound belongs to the pyridine class of heterocyclic organic compounds. While specific toxicological data for this exact molecule is not extensively published, the hazards can be reliably inferred from the well-documented profile of its parent compound, pyridine, and related derivatives.

The primary risks associated with pyridine-class compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation or chemical burns.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2]

  • Systemic Toxicity: Pyridine and its derivatives can be absorbed through the skin, posing a threat of systemic effects on the liver, kidneys, and central nervous system.[2][3] Headaches, dizziness, and nausea are reported symptoms of overexposure.[4]

Therefore, all handling procedures must be predicated on preventing direct contact and minimizing inhalation exposure.

Personal Protective Equipment (PPE): A Multi-Barrier System

Effective protection is not about a single piece of equipment but a system of barriers. The selection of each component is critical and must be based on the specific tasks being performed.

The choice of gloves is arguably the most critical PPE decision when handling liquid pyridine derivatives. Permeation, the process by which a chemical passes through a glove material on a molecular level, is a significant risk.[1]

Recommendation: Butyl rubber gloves are the primary recommendation for prolonged contact or immersion. For incidental splash protection, double-gloving with a nitrile glove as the outer layer over a butyl or other resistant glove can be considered.

Causality and Data: Chemical resistance data demonstrates a stark difference in performance between common laboratory gloves when exposed to pyridine. Nitrile gloves, while suitable for many solvents, show very rapid breakthrough times, often in less than 10-30 minutes.[1] In contrast, butyl rubber gloves consistently show breakthrough times exceeding 480 minutes, offering superior and more reliable protection.[5][6] Polyvinyl alcohol (PVA) gloves also offer excellent resistance but are degraded by water and are not suitable for use with aqueous solutions.[7]

Glove MaterialBreakthrough Time (Pyridine)Degradation RatingRecommendation
Butyl Rubber > 480 minutesExcellentPrimary choice for handling
Viton/Butyl > 480 minutesExcellentExcellent alternative to Butyl
Nitrile Rubber < 30 minutesPoor / Not RecommendedNot recommended for direct handling; suitable only for incidental splash protection as an outer glove. [1][8]
Natural Rubber (Latex) < 10 minutesPoor / Not RecommendedNot Recommended

This table is a synthesis of data from Ansell and other chemical resistance guides.[1][5][6] Always consult the specific manufacturer's guide for your chosen glove.

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>100 mL) or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

  • Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to protect against skin contact from minor spills and splashes.

  • Respiratory Protection: All operations involving this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[9][10] If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] Respirator use requires prior medical clearance, training, and fit-testing.

Operational Protocol: Step-by-Step Guidance

Adherence to a strict, sequential protocol minimizes the risk of exposure during handling and cleanup.

  • Inspect Workspace: Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10]

  • Don PPE:

    • Put on the lab coat and fasten it completely.

    • Don inner gloves (e.g., butyl rubber).

    • Don outer gloves if double-gloving (e.g., nitrile).

    • Don chemical splash goggles.

    • Don a face shield if the procedure warrants it.

  • Work in Fume Hood: Conduct all transfers, weighing, and reactions within the fume hood.

  • Grounding: When transferring from larger containers, use proper grounding and bonding techniques to prevent static discharge.[11]

  • Keep Containers Closed: Always keep containers of this compound tightly sealed when not in use.[10]

  • Outer Gloves: If double-gloved, remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated chemical waste container.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, handling them by the strap or sides.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the inner gloves last, using the proper technique to avoid skin contact.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Diagram: PPE Selection Workflow Below is a decision-making workflow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Assessment (Handling this compound) fume_hood Is work performed in a certified chemical fume hood? start->fume_hood quantity Quantity Handled? fume_hood->quantity Yes respirator STOP Work cannot proceed safely. Consult EHS. fume_hood->respirator No base_ppe Standard PPE: - Chemical Splash Goggles - Butyl Rubber Gloves - Lab Coat quantity->base_ppe < 100 mL (Low splash risk) face_shield Add Full Face Shield to Standard PPE quantity->face_shield > 100 mL (High splash risk)

Caption: Decision workflow for PPE selection.

Disposal and Decontamination Plan

Improper disposal is a significant source of environmental contamination and safety violations.

  • Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Do not pour this chemical down the drain.[9]

  • Spill Management:

    • Small Spills (<100 mL): If you are trained and have the correct PPE, contain the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

    • Large Spills (>100 mL): Evacuate the area immediately. Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

Diagram: Chemical Waste Disposal Workflow This diagram outlines the required steps for proper chemical waste disposal.

Disposal_Workflow start Generation of Waste (e.g., used gloves, contaminated wipes) container Place waste in a dedicated, compatible, and sealed hazardous waste container. start->container labeling Ensure container is clearly labeled: 'Hazardous Waste - this compound' container->labeling storage Store container in a designated Satellite Accumulation Area (SAA) away from incompatible materials. labeling->storage full Is container full? storage->full full->storage No request Submit a chemical waste collection request to EHS. full->request Yes end EHS Collection request->end

Caption: Step-by-step chemical waste disposal workflow.

Occupational Exposure Limits & Emergency Procedures

Understanding exposure limits provides context for the importance of engineering controls and PPE.

OrganizationTime-Weighted Average (8-hr TWA)Notes
OSHA (PEL) 5 ppm (15 mg/m³)Permissible Exposure Limit[12]
NIOSH (REL) 5 ppm (15 mg/m³)Recommended Exposure Limit[2]
ACGIH (TLV) 1 ppm (3.1 mg/m³)Threshold Limit Value[3]

This data is for the parent compound, pyridine, and should be used as a conservative guideline for this compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

By integrating these expert-level protocols and understanding the causality behind them, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.